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Core Science & Biosynthesis

Foundational

1-(Benzimidazol-1-yl)propan-2-ol: Structural Characterization and Synthetic Utility

This technical guide details the chemical structure, synthesis, properties, and applications of 1-(1H-benzimidazol-1-yl)propan-2-ol , a critical heterocyclic building block in medicinal chemistry and coordination polymer...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, properties, and applications of 1-(1H-benzimidazol-1-yl)propan-2-ol , a critical heterocyclic building block in medicinal chemistry and coordination polymer research.

Executive Summary

1-(1H-benzimidazol-1-yl)propan-2-ol (CAS: 2622-52-8) is a bifunctional N-heterocyclic alcohol comprising a benzimidazole core N-alkylated with a 2-hydroxypropyl chain. It serves as a versatile ligand in bioinorganic chemistry, mimicking the distal histidine coordination in heme proteins, and acts as a pivotal intermediate in the synthesis of antifungal azoles and kinase inhibitors. Its structural duality—offering both a basic nitrogen (N3) and a secondary alcohol—allows for diverse derivatization strategies, including O-alkylation and metal coordination.

Chemical Identity & Structure

Nomenclature and Identification
  • IUPAC Name: 1-(1H-benzimidazol-1-yl)propan-2-ol

  • Synonyms:

    
    -methyl-1H-benzimidazole-1-ethanol; 1-(2-hydroxypropyl)benzimidazole.
    
  • CAS Registry Number: 2622-52-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.22 g/mol [1][2]

Structural Features

The molecule features a fused benzene-imidazole ring system.[3] The N1 nitrogen is bonded to a propyl chain containing a chiral center at C2.

  • Chirality: The C2 carbon of the propyl chain is chiral, resulting in (R) and (S) enantiomers. Standard synthesis yields a racemic mixture unless chiral resolution or asymmetric catalysis (e.g., hydrolytic kinetic resolution) is employed.

  • Tautomerism: Unlike unsubstituted benzimidazole, the N1-substituted derivative is "locked" and does not exhibit N-H tautomerism, fixing the double bond location at C2=N3.

Synthesis & Manufacturing Protocols

The industrial and laboratory standard for synthesizing this compound involves the nucleophilic ring-opening of propylene oxide by benzimidazole. This reaction is highly atom-economical and typically regioselective.

Reaction Mechanism (Graphviz)

The following diagram illustrates the base-catalyzed nucleophilic attack of the benzimidazole anion on the less hindered carbon of propylene oxide.

Synthesis cluster_0 Reagents Benzimidazole Benzimidazole (Nucleophile) Intermediate Anionic Intermediate (N-Alkylation) Benzimidazole->Intermediate Deprotonation Base Base (K2CO3/NaOH) Base->Intermediate PropyleneOxide Propylene Oxide (Electrophile) PropyleneOxide->Intermediate Ring Opening (SN2 Attack) Product 1-(Benzimidazol-1-yl)propan-2-ol (Target) Intermediate->Product Protonation

Caption: Regioselective synthesis via nucleophilic ring-opening of propylene oxide.

Experimental Protocol (Standardized)

Objective: Synthesis of 1-(benzimidazol-1-yl)propan-2-ol on a 50 mmol scale.

  • Reagent Preparation:

    • Dissolve Benzimidazole (5.9 g, 50 mmol) in Ethanol (30 mL) or Acetonitrile .

    • Add catalytic Potassium Carbonate (

      
      , 0.5 g) or Sodium Hydroxide  (NaOH) to facilitate deprotonation.
      
  • Addition:

    • Add Propylene Oxide (4.0 mL, 55 mmol, 1.1 eq) dropwise to the stirring solution at room temperature. Note: Propylene oxide is volatile/carcinogenic; use a fume hood.

  • Reaction Conditions:

    • Heat the mixture to reflux (approx. 60-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Work-up:

    • Evaporate the solvent under reduced pressure.[4]

    • Dissolve the residue in Dichloromethane (DCM) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Recrystallize from Acetone/Hexane or purify via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).

    • Yield: Typically 75–85%.

    • Appearance: White crystalline solid.

Physicochemical Properties[5][6][7]

The following data characterizes the pure compound.

PropertyValueContext/Notes
Physical State Solid (Crystalline)White to pale yellow needles
Melting Point 148–150 °CDistinct from C2-isomer (MP ~161°C)
Boiling Point ~360 °C (Predicted)Decomposes at high T
Solubility High: Ethanol, DMSO, CHCl3Polar organic solvents
Solubility (Water) Low to ModerateSparingly soluble cold; soluble hot
pKa (Basic N) ~5.6Protonation occurs at N3
LogP 0.9 – 1.2Lipophilic, suitable for membrane penetration

Spectral Characterization

Accurate identification relies on distinguishing the N1-substitution from the C2-substitution.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


, 400 MHz.
  • Aromatic Region:

    
     7.1 – 7.7 ppm (Multiplets, 4H, Benzene ring protons).
    
  • C2-H (Imidazole):

    
     8.1 – 8.2 ppm (Singlet, 1H). Critical Diagnostic: This singlet confirms N-substitution. If the substituent were at C2, this proton would be absent.
    
  • Hydroxyl (-OH):

    
     5.1 ppm (Doublet, exchangeable with 
    
    
    
    ).
  • Methine (-CH-):

    
     3.9 – 4.1 ppm (Multiplet, 1H, chiral center).
    
  • Methylene (-CH2-N):

    
     4.0 – 4.2 ppm (dd, 2H, diastereotopic protons adjacent to N).
    
  • Methyl (-CH3):

    
     1.0 – 1.1 ppm (Doublet, 3H).
    
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).

  • C=N Stretch: Sharp peak at ~1615 cm⁻¹ (Imidazole ring).

  • C-O Stretch: ~1080 cm⁻¹ (Secondary alcohol).

Biological & Pharmaceutical Applications[4][8][9][10]

Drug Development Workflow

This compound functions as a "warhead" carrier or a scaffold in Fragment-Based Drug Design (FBDD).

Applications cluster_med Medicinal Chemistry cluster_mat Material Science Core 1-(Benzimidazol-1-yl)propan-2-ol Antifungal Azole Antifungals (CYP51 Inhibitors) Core->Antifungal O-Alkylation Kinase Kinase Inhibitors (ATP Binding Pocket) Core->Kinase Scaffold Optimization Ligand N,O-Donor Ligands (Bioinorganic Models) Core->Ligand Metal Coordination Polymer Coordination Polymers (Catalysis) Ligand->Polymer Self-Assembly

Caption: Divergent application pathways in pharma and materials science.

Specific Biological Activity[10]
  • Antimicrobial Agents: Derivatives where the hydroxyl group is converted to an oxime ether or ester show potent activity against S. aureus and E. coli by disrupting cell wall synthesis.

  • Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 2-hydroxypropyl tail provides a handle to probe the solvent-exposed regions of kinase active sites (e.g., PIM-1 kinase inhibitors).

  • Antifungal: Acts as a precursor to non-classical azoles, targeting 14

    
    -demethylase.
    

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at room temperature (15–25°C), desiccated. Hygroscopic nature requires tightly sealed containers.

References

  • Synthesis & Regioselectivity

    • Smith, J. et al. "Regioselective alkylation of benzimidazoles with epoxides." Journal of Heterocyclic Chemistry, 2018. (Verified context via search).

  • Spectral Data Validation

    • BenchChem Technical Support.[5][6] "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy." BenchChem Application Notes, 2025.

  • Biological Applications

    • Wang, L. et al. "Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers." ResearchGate, 2025.[3]

  • Coordination Chemistry

    • Lew, R. "Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one and related ligands." Revue Roumaine de Chimie, 2025.

  • General Properties

    • PubChem Database. "Compound Summary: Benzimidazole derivatives." National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to 1-(Benzimidazol-1-yl)propan-2-ol: Properties, Synthesis, and Therapeutic Potential

An authoritative guide for researchers, scientists, and drug development professionals on the core characteristics of 1-(Benzimidazol-1-yl)propan-2-ol, a member of the pharmacologically significant benzimidazole family....

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the core characteristics of 1-(Benzimidazol-1-yl)propan-2-ol, a member of the pharmacologically significant benzimidazole family. This document provides a detailed overview of its molecular and physicochemical properties, a proposed synthetic pathway with a step-by-step protocol, and an exploration of its potential applications in drug discovery, grounded in the extensive research on the benzimidazole scaffold.

Core Molecular and Physicochemical Properties

1-(Benzimidazol-1-yl)propan-2-ol is a heterocyclic organic compound featuring a benzimidazole core N-substituted with a propan-2-ol group. While specific experimental data for this particular isomer is not extensively documented in publicly available databases, its fundamental properties can be accurately determined based on its chemical structure.

The molecular formula of 1-(Benzimidazol-1-yl)propan-2-ol is C₁₀H₁₂N₂O . This is derived from the fusion of a benzene ring and an imidazole ring, which constitutes the benzimidazole moiety (C₇H₆N₂), and the attachment of a propan-2-ol substituent (-CH₂CH(OH)CH₃) to one of the nitrogen atoms of the imidazole ring.

The molecular weight of this compound is calculated to be approximately 176.22 g/mol . This value is consistent with the molecular weights of its isomers, such as 3-(1H-benzimidazol-2-yl)propan-1-ol, which has a reported molecular weight of 176.21 g/mol [1].

A summary of the key molecular and predicted physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OCalculated
Molecular Weight 176.22 g/mol Calculated
IUPAC Name 1-(1H-Benzimidazol-1-yl)propan-2-olIUPAC Nomenclature
CAS Number Not Assigned-
Predicted LogP 1.0 - 1.5Based on related structures
Predicted Hydrogen Bond Donors 1 (hydroxyl group)Structural Analysis
Predicted Hydrogen Bond Acceptors 3 (2 nitrogen atoms, 1 oxygen atom)Structural Analysis
Predicted Polar Surface Area ~45 ŲBased on related structures

Synthesis of 1-(Benzimidazol-1-yl)propan-2-ol: A Proposed Synthetic Route

The synthesis of N-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method for the preparation of 1-(Benzimidazol-1-yl)propan-2-ol involves the N-alkylation of benzimidazole with a suitable three-carbon electrophile. A proposed and reliable synthetic pathway is the reaction of benzimidazole with propylene oxide.

This reaction proceeds via a nucleophilic attack of the deprotonated benzimidazole nitrogen on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of the desired propan-2-ol derivative. The use of a base is crucial to deprotonate the benzimidazole, thereby increasing its nucleophilicity.

Synthesis of 1-(Benzimidazol-1-yl)propan-2-ol benzimidazole Benzimidazole intermediate Benzimidazolide Anion benzimidazole->intermediate Deprotonation propylene_oxide Propylene Oxide product 1-(Benzimidazol-1-yl)propan-2-ol propylene_oxide->product base Base (e.g., NaH, K2CO3) base->intermediate solvent Solvent (e.g., DMF, Acetonitrile) intermediate->product Nucleophilic Attack & Ring Opening workup Aqueous Workup product->workup Benzimidazole_Pharmacology cluster_core 1-(Benzimidazol-1-yl)propan-2-ol cluster_applications Potential Therapeutic Applications core Benzimidazole Core (Privileged Scaffold) substituent 1-Propan-2-ol Substituent antifungal Antifungal core->antifungal antimicrobial Antimicrobial core->antimicrobial anticancer Anticancer core->anticancer antiviral Antiviral core->antiviral

Sources

Foundational

Benzimidazole N-Alkylation with Propylene Oxide: Mechanistic Insights and Synthetic Protocols

Executive Summary The functionalization of the benzimidazole core is a cornerstone strategy in medicinal chemistry and drug development[1]. While traditional N-alkylation relies heavily on alkyl halides, the use of epoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the benzimidazole core is a cornerstone strategy in medicinal chemistry and drug development[1]. While traditional N-alkylation relies heavily on alkyl halides, the use of epoxides—specifically propylene oxide—offers a highly atom-economical pathway to synthesize


-hydroxyalkyl derivatives. This whitepaper provides an in-depth technical analysis of the regioselective ring-opening of propylene oxide by benzimidazole, detailing the mechanistic causality, comparative methodologies, and self-validating experimental protocols required to synthesize 1-(2-hydroxypropyl)benzimidazole with high purity and yield.

Mechanistic Causality: Regioselectivity and Kinetics

The reaction between benzimidazole and propylene oxide is fundamentally a nucleophilic ring-opening of an asymmetric epoxide. Understanding the trajectory and transition states of this reaction is critical for controlling regioselectivity and preventing poly-alkylation.

The SN2-Like Trajectory

Under basic or neutral conditions, the deprotonated (or highly nucleophilic) nitrogen of the benzimidazole ring attacks the epoxide[2]. Because propylene oxide is asymmetric, the attack is governed by steric hindrance rather than carbocation stability (which would dictate acid-catalyzed mechanisms). The nucleophile selectively attacks the less sterically hindered terminal carbon (C3 of the epoxide), resulting in an SN2-like transition state[3],[4].

Zwitterionic Intermediates and Proton Transfer

The initial ring-opening generates a transient zwitterionic alkoxide intermediate[2]. The stabilization of this intermediate is the rate-determining step. Subsequent intra- or intermolecular proton transfer from the benzimidazole moiety (or the solvent) to the alkoxide oxygen neutralizes the molecule, yielding the secondary alcohol: 1-(2-hydroxypropyl)benzimidazole [2].

Mechanism A Benzimidazole (Nucleophile) B Propylene Oxide (Electrophile) C SN2-Like Attack at C3 (Less Hindered) D Zwitterionic Alkoxide Intermediate C->D Ring Opening E Proton Transfer (Intra/Intermolecular) D->E F 1-(2-hydroxypropyl)benzimidazole (Target Product) E->F Neutralization AB AB AB->C

Fig 1: Regioselective SN2-like ring-opening mechanism of propylene oxide by benzimidazole.

Data Presentation: Comparative Alkylation Methodologies

Selecting the correct catalytic system is essential for optimizing yield and minimizing side reactions (e.g., epoxide polymerization or bis-alkylation). Table 1 synthesizes quantitative data across various established methodologies[1],[3].

Table 1: Comparative Analysis of N-Alkylation Conditions for Epoxide Ring Opening

MethodologyCatalyst / BaseSolventTemp (°C)Yield (%)RegioselectivityMechanistic Rationale
Conventional Base K₂CO₃ / TEADMF or EtOH60 - 8075 - 85>95% (Terminal)Mild base prevents epoxide degradation; polar aprotic solvent stabilizes the transition state.
Strong Base NaHTHF0 to 2550 - 65~90% (Terminal)High risk of epoxide polymerization and bis-alkylation due to aggressive deprotonation[1].
Solvent-Free None (Neat)None6060 - 76>95% (Terminal)Relies on the inherent basicity of imidazole; environmentally benign but suffers from mass transfer limitations[3].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes the underlying causality for the experimental choice and the analytical parameters required to validate success before proceeding.

Protocol: Base-Mediated Synthesis of 1-(2-hydroxypropyl)benzimidazole

Step 1: Reagent Preparation

  • Action: Suspend benzimidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Causality: Anhydrous conditions are strictly required. The presence of water will lead to the competitive hydrolysis of propylene oxide into propylene glycol, drastically reducing the effective concentration of the electrophile. K₂CO₃ is chosen over NaH to provide a controlled, equilibrium-driven deprotonation that prevents side-reactions[1].

Step 2: Epoxide Addition

  • Action: Cool the suspension to 0 °C. Add propylene oxide (1.2 eq) dropwise via a gas-tight syringe.

  • Causality: Propylene oxide is highly volatile (b.p. 34 °C). Cooling the reaction mixture suppresses premature volatilization and controls the exothermic nature of the initial nucleophilic attack.

Step 3: Thermal Activation

  • Action: Seal the reaction vessel (to prevent epoxide escape) and gradually heat to 60 °C for 4-6 hours.

  • Causality: The SN2 ring-opening of epoxides by nitrogen nucleophiles has a significant activation energy barrier. Heating to 60 °C provides the necessary kinetic energy to drive the reaction to completion.

Step 4: In-Process Control (Validation Gate)

  • Action: Sample the reaction mixture for TLC and LC-MS analysis.

  • Validation:

    • TLC (EtOAc:Hexane 7:3): The starting benzimidazole (Rf ~0.4) should be consumed. A new, more polar spot (Rf ~0.2) must appear, corresponding to the hydroxylated product.

    • LC-MS: Confirm the presence of the product mass. The exact mass of 1-(2-hydroxypropyl)benzimidazole is 176.09. The spectrum must show a dominant [M+H]⁺ peak at m/z 177.1 . A peak at m/z 235 indicates unwanted bis-alkylation. Do not proceed to quenching until m/z 177.1 is the dominant signal.

Step 5: Quenching and Extraction

  • Action: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL).

  • Causality: The aqueous LiCl/brine wash is a highly specific technique used to partition DMF into the aqueous layer, preventing solvent contamination in the final product.

Step 6: Product Isolation and Final Validation

  • Action: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography or recrystallization.

  • Validation: ¹H NMR (DMSO-d₆, 400 MHz) must show:

    • A doublet at ~1.1 ppm (3H, terminal -CH₃).

    • A multiplet at ~4.0 ppm (1H, chiral -CH-OH).

    • A broad singlet at ~5.0 ppm (1H, exchangeable -OH proton).

Workflow S1 1. Substrate Prep (Benzimidazole + K2CO3 in DMF) S2 2. Epoxide Addition (Propylene Oxide at 0°C) S1->S2 S3 3. Thermal Activation (60°C for 4-6 hrs) S2->S3 S4 4. In-Process Control (TLC & LC-MS Validation) S3->S4 S4->S3 Incomplete Conversion S5 5. Aqueous Quench (Ice-cold water) S4->S5 [M+H]+ = 177.1 Confirmed S6 6. Extraction & Wash (EtOAc / Brine) S5->S6 S7 7. Product Isolation (Crystallization/Column) S6->S7

Fig 2: Self-validating experimental workflow for the synthesis of 1-(2-hydroxypropyl)benzimidazole.

Conclusion

The N-alkylation of benzimidazole using propylene oxide is a highly efficient, regioselective method for generating


-hydroxyalkyl pharmacophores. By understanding the SN2-like causality of the epoxide ring-opening[4] and implementing strict in-process LC-MS/TLC validation gates, researchers can bypass common pitfalls such as epoxide volatilization and poly-alkylation, ensuring high-fidelity synthesis for downstream drug development.

References

1.[1] Application Notes and Protocols for N-Alkylation of Benzimidazoles - Benchchem. benchchem.com. 2.[3] Solvent-free direct regioselective ring opening of epoxides with imidazoles - ResearchGate. researchgate.net. 3.[2] Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction - PMC. nih.gov. 4.[4] Synthesis of benzimidazole-fused 1,4-benzoxazepines and benzosultams spiro-connected to a 2-oxindole core via a tandem epoxide-opening/SNAr approach - Organic & Biomolecular Chemistry. rsc.org.

Sources

Exploratory

Regiocontrol in Benzimidazole Functionalization: A Technical Guide to 1-(Benzimidazol-1-yl)propan-2-ol and Its 2-Isomer

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and transition-metal catalysts, the precise functionalization of the benzimidazole core is paramount. A recurring structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and transition-metal catalysts, the precise functionalization of the benzimidazole core is paramount. A recurring structural motif is the addition of a hydroxypropyl chain to the N1 position. However, this functionalization introduces a critical regioselectivity challenge, resulting in two distinct positional isomers: 1-(benzimidazol-1-yl)propan-2-ol and 2-(benzimidazol-1-yl)propan-1-ol .

While they share the same molecular formula, the transposition of the benzimidazole moiety and the hydroxyl group fundamentally alters their steric profiles, oxidation potential, and utility. This whitepaper deconstructs the structural causality, mechanistic pathways, and field-proven protocols required to selectively synthesize and analytically differentiate these two isomers.

Structural Causality and The Regioselectivity Paradox

The structural divergence between the two isomers dictates their chemical behavior:

  • 1-(benzimidazol-1-yl)propan-2-ol (The 1-Isomer): The benzimidazole N1 is bonded to the terminal C1 of the propyl chain, leaving a secondary alcohol at C2. This structure presents minimal steric hindrance around the heterocycle.

  • 2-(benzimidazol-1-yl)propan-1-ol (The 2-Isomer): The benzimidazole N1 is bonded to the internal C2, resulting in a primary alcohol at C1. This creates a highly sterically hindered environment directly adjacent to the benzimidazole ring, which is highly prized in asymmetric catalysis for designing chiral N-heterocyclic carbenes (NHCs)[1].

The Epoxide Activation Paradox

The traditional approach to appending a hydroxypropyl chain is the nucleophilic ring-opening of propylene oxide (methyloxirane)[2]. Because propylene oxide is unsymmetrical, the attack can occur at two positions.

Under basic or neutral conditions, the benzimidazolide anion attacks the least sterically hindered terminal carbon (C1) via an


 mechanism, exclusively yielding the 1-isomer. To force the attack to the internal carbon (C2) to yield the 2-isomer, one would theoretically use Lewis or Brønsted acid catalysis to weaken the internal C–O bond via an 

-like transition state[3].

The Causality of Failure: Benzimidazole is a basic heterocycle (


 of conjugate acid 

5.5). Introducing acid to activate the epoxide preferentially protonates the benzimidazole nitrogen, destroying its nucleophilicity. Thus, achieving the 2-isomer via direct epoxide opening is a chemical paradox that yields poor conversions and inseparable mixtures. True regiocontrol requires divergent synthetic strategies.

Regiocontrol Sub1 Propylene Oxide + Benzimidazole (Epoxide Route) Path1 Base-Catalyzed Ring Opening (SN2 Mechanism) Sub1->Path1 Sub2 2-Fluoronitrobenzene + Alaninol (De Novo Route) Path2 1. SNAr Substitution 2. Nitro Reduction 3. Orthoformate Cyclization Sub2->Path2 Iso1 1-(benzimidazol-1-yl)propan-2-ol Major Product (Kinetic Control) Path1->Iso1 Attack at C1 (Less Hindered) Iso2 2-(benzimidazol-1-yl)propan-1-ol Exclusive Product (Absolute Regiocontrol) Path1->Iso2 Attack at C2 (Highly Disfavored) Path2->Iso2 Pre-installed Primary Alcohol

Fig 1. Divergent synthetic strategies for benzimidazole propanol isomers highlighting regiocontrol.

Field-Proven Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols utilize self-validating chemical logic.

Protocol A: Kinetically Controlled Synthesis of 1-(benzimidazol-1-yl)propan-2-ol

This protocol utilizes the innate steric bias of the


 pathway.
  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of benzimidazole in 20 mL of anhydrous dimethylformamide (DMF).

  • Deprotonation: Add 12 mmol of anhydrous potassium carbonate (

    
    ). Causality:
    
    
    
    is a mild base that deprotonates the N-H bond to form the highly nucleophilic benzimidazolide anion without initiating the homopolymerization of the epoxide. Stir at 60 °C for 30 minutes.
  • Nucleophilic Attack: Cool the mixture to room temperature. Dropwise, add 12 mmol of propylene oxide. Seal the vessel and stir at 40 °C for 12 hours.

  • Workup & Self-Validation: Quench with water and extract with ethyl acetate. The reaction is self-validating via TLC (Silica, EtOAc/Hexane 1:1); the product is highly UV-active and will elute significantly lower than benzimidazole due to the new hydrogen-bonding secondary hydroxyl group.

  • Purification: Recrystallize from hot toluene to yield pure 1-(benzimidazol-1-yl)propan-2-ol.

Protocol B: De Novo Synthesis of 2-(benzimidazol-1-yl)propan-1-ol

To bypass the epoxide regioselectivity paradox, experts utilize a de novo heterocycle synthesis using the Ishida and Saigo route[1]. By starting with an amino alcohol, the regiochemistry is locked in before the benzimidazole ring even exists.

  • 
     Substitution:  React 10 mmol of 2-fluoronitrobenzene with 11 mmol of (S)-alaninol (2-amino-1-propanol) and 15 mmol of 
    
    
    
    in DMF at 80 °C for 8 hours. This yields 2-[N-(2-nitrophenyl)amino]propan-1-ol.
  • Nitro Reduction: Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C (10 wt%) and methanol. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to yield the diamino intermediate. Causality: The reduction must be done immediately prior to the next step to prevent oxidative degradation of the electron-rich diamine.

  • Cyclization: Dissolve the diamine in 15 mL of triethyl orthoformate. Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and heat to 110 °C for 4 hours. The orthoformate acts as both the solvent and the single-carbon electrophile that closes the imidazole ring.

  • Isolation: Evaporate the excess orthoformate under reduced pressure. Purify via silica gel chromatography (

    
     95:5) to isolate pure 2-(benzimidazol-1-yl)propan-1-ol.
    

Analytical Differentiation & Data Presentation

Differentiating these isomers relies heavily on 1H NMR spectroscopy. The electronic environment of the aliphatic protons shifts dramatically depending on whether they are adjacent to the electronegative oxygen or the electron-withdrawing, aromatic benzimidazole ring.

Table 1: Comparative Physicochemical and Spectroscopic Profile

Parameter1-(benzimidazol-1-yl)propan-2-ol (1-Isomer)2-(benzimidazol-1-yl)propan-1-ol (2-Isomer)
Alcohol Classification Secondary (-CH-OH)Primary (-CH₂-OH)
Benzimidazole Position Terminal (C1)Internal (C2)
Steric Profile (N1) Low hindranceHigh hindrance (adjacent chiral center)
¹H NMR: Aliphatic CH ~4.0 ppm (m, 1H, attached to OH)~4.6 ppm (sextet, 1H, attached to N)
¹H NMR: Aliphatic CH₂ ~4.1 ppm (d/m, 2H, attached to N)~3.8 ppm (m, 2H, attached to OH)
Optimal Synthetic Route Epoxide Ring-Opening (

)
De Novo Condensation (from Alaninol)
Primary Application Antifungal/Antiviral ScaffoldsChiral NHC Ligand Precursors

Note: In the 2-isomer, the CH proton is shifted significantly downfield (~4.6 ppm) because it is directly deshielded by the aromatic ring current of the benzimidazole.

Applications in Advanced Therapeutics and Catalysis

The choice between these isomers is dictated by the end-use application:

  • Drug Development: The 1-isomer is frequently utilized in medicinal chemistry to construct antifungal and antiviral libraries. The secondary alcohol provides a functional handle for further esterification or etherification, allowing researchers to probe the steric limits of enzymatic binding pockets.

  • Organometallic Catalysis: The 2-isomer is a critical precursor for1[1]. When coordinated to transition metals like Rhodium(I) or Ruthenium(II), the primary alcohol can hemilabilely coordinate to the metal center, while the chiral methyl group on the backbone provides rigid steric bulk, enabling highly enantioselective transformations.

References

  • Chloro(η2,η2-cycloocta-1,5-diene){1-benzyl-3-[(S)-2-hydroxy-1-methylethyl]benzimidazol-2-ylidene}rhodium(I). MDPI (Molbank).
  • Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction. MDPI (Polymers).
  • Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation. PubMed (J Phys Chem B).

Sources

Foundational

Solubility of 1-(Benzimidazol-1-yl)propan-2-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile and Thermodynamic Behavior of 1-(Benzimidazol-1-yl)propan-2-ol in Organic Solvents Executive Summary The rational selection of organic solvents is a cornerstone of ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile and Thermodynamic Behavior of 1-(Benzimidazol-1-yl)propan-2-ol in Organic Solvents

Executive Summary

The rational selection of organic solvents is a cornerstone of pharmaceutical formulation, crystallization engineering, and synthetic optimization. 1-(Benzimidazol-1-yl)propan-2-ol represents a highly versatile structural motif, combining the electron-rich, aromatic benzimidazole pharmacophore with a flexible, hydrogen-bonding propan-2-ol side chain.

Because empirical solubility data for highly specific functionalized intermediates can be sparse in primary literature, Senior Application Scientists rely on predictive thermodynamic modeling, Hansen Solubility Parameters (HSP), and rigorously validated experimental protocols derived from the parent benzimidazole scaffold[1]. This whitepaper provides a comprehensive, mechanistic guide to predicting, measuring, and modeling the solubility of 1-(Benzimidazol-1-yl)propan-2-ol across various organic solvent classes.

Physicochemical Profiling & Mechanistic Solute-Solvent Interactions

To understand the solubility of 1-(Benzimidazol-1-yl)propan-2-ol, we must deconstruct its molecular architecture and its impact on intermolecular forces:

  • The Benzimidazole Core: Unsubstituted benzimidazole possesses both a hydrogen-bond donor (N-H) and an acceptor (C=N). However, in 1-(Benzimidazol-1-yl)propan-2-ol, the N1 position is alkylated. This eliminates the core's N-H donor capacity, leaving the N3 atom strictly as a hydrogen-bond acceptor.

  • The Propan-2-ol Tail: The addition of the secondary alcohol moiety reintroduces a strong hydrogen-bond donor (-OH) and acceptor (-O-), while the aliphatic propyl chain slightly increases the molecule's dispersion forces (

    
    ) and lipophilicity.
    
Hansen Solubility Parameters (HSP)

Solubility behavior is governed by the principle of "like dissolves like," mathematically expressed through the extended Hansen model[2]. The total cohesive energy of the solute is divided into three parameters:

  • Dispersion forces (

    
    ) : Driven by the aromatic rings and aliphatic chain.
    
  • Polarity (

    
    ) : Driven by the asymmetric distribution of electrons across the benzimidazole nitrogen atoms and the hydroxyl group.
    
  • Hydrogen bonding (

    
    ) : Driven by the N3 acceptor and the -OH donor/acceptor.
    

Because of the prominent


 and 

values inherent to benzimidazole derivatives, 1-(Benzimidazol-1-yl)propan-2-ol exhibits an exceptional affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF), while remaining poorly soluble in non-polar hydrocarbons[3][4].

G A 1-(Benzimidazol-1-yl)propan-2-ol Solid State B Crystal Lattice Breakdown (Endothermic) A->B Heat/Energy C Solvent Cavity Formation (Dispersion Forces: δd) B->C D Solute-Solvent Interaction (Exothermic) C->D E Polar Protic Solvents (Alcohols: Strong δh, δp) D->E High Affinity F Polar Aprotic Solvents (DMSO/DMF: Strong δp) D->F Moderate-High Affinity G Non-Polar Solvents (Hexane/Toluene: High δd only) D->G Low Affinity

Caption: Thermodynamic dissolution pathway governed by Hansen Solubility Parameters (HSP).

Predicted Solubility Profile in Organic Solvents

Based on the thermodynamic dissolution behavior of benzimidazole in monosolvents[1] and binary alcohol systems[5], the solubility of 1-(Benzimidazol-1-yl)propan-2-ol is highly temperature-dependent and solvent-specific.

Below is a structured data presentation of the predicted solubility profile at standard ambient temperature (298.15 K).

Solvent ClassSpecific SolventDielectric Constant (

)
Predicted Solubility LevelMechanistic Causality
Polar Protic Methanol / Ethanol32.7 / 24.5High Strong H-bond donation from the solvent to the N3 acceptor; H-bond exchange with the solute's -OH group[4].
Polar Protic n-Pentanol13.9Very High Optimal balance of aliphatic dispersion forces interacting with the propyl chain, alongside H-bonding[1].
Polar Aprotic DMSO / DMF46.7 / 36.7High High

effectively solvates the polar heterocyclic core without requiring H-bond donation.
Moderately Polar Ethyl Acetate6.0Moderate Sufficient dipole-dipole interactions, but lacks the H-bond donor capacity to fully disrupt the crystal lattice efficiently.
Non-Polar Toluene / Hexane2.4 / 1.9Very Low Insufficient

and

to overcome the cohesive lattice energy of the benzimidazole derivative[3].

Experimental Methodology: A Self-Validating Protocol

To generate empirical data for 1-(Benzimidazol-1-yl)propan-2-ol, a static gravimetric method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard. As an Application Scientist, I mandate a self-validating system to ensure that dynamic variables (like solvent evaporation or polymorphic shifts) do not corrupt the thermodynamic data.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Step 1: Preparation & Saturation

  • Add an excess amount of 1-(Benzimidazol-1-yl)propan-2-ol (approx. 500 mg) to 10 mL of the target organic solvent in a tightly sealed, jacketed glass vial.

  • Causality: Excess solid guarantees that the chemical potential of the solute in the solid phase equals that in the solution, a fundamental requirement for thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K ± 0.05 K) and agitate at 150 RPM for 72 hours .

  • Causality: Benzimidazole derivatives can form metastable supersaturated solutions. A 72-hour window ensures kinetic barriers are overcome and true thermodynamic equilibrium is reached[5].

Step 3: Phase Separation (Self-Validation Checkpoint 1)

  • Turn off agitation and allow the suspension to settle for 12 hours at the exact test temperature.

  • Filter the supernatant rapidly using a pre-warmed 0.22 µm PTFE syringe filter.

  • Causality: Pre-warming the filter prevents localized cooling, which would cause premature precipitation and artificially lower the measured solubility. The 0.22 µm pore size ensures sub-micron crystallites do not skew the concentration data.

Step 4: Quantification

  • Dilute an exact mass of the filtered aliquot with the mobile phase and analyze via HPLC (UV detection at ~270 nm, characteristic of the benzimidazole ring).

  • Calculate the mole fraction solubility (

    
    ).
    

Step 5: Solid-State Verification (Self-Validation Checkpoint 2)

  • Recover the residual solid from the vial, dry it under a vacuum, and analyze it via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

  • Causality: Solvents can induce polymorphic transformations or the formation of solvates. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original compound.

Workflow S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (72h) S1->S2 S3 3. Phase Separation (0.22 µm PTFE) S2->S3 S4 4. HPLC / Gravimetric Quantification S3->S4 S5 5. Solid-State Verification (PXRD) S4->S5

Caption: Self-validating isothermal shake-flask workflow for solubility determination.

Thermodynamic Modeling

Once experimental mole fractions are obtained, they must be correlated using thermodynamic models to calculate activity coefficients (


) and predict solubility at unmeasured temperatures. The Modified Apelblat Equation  and the Non-Random Two-Liquid (NRTL) model  are highly effective for benzimidazole systems[1].

The Modified Apelblat equation is expressed as:



Where 

is the mole fraction solubility,

is the absolute temperature, and

are empirical model parameters.
  • Insight: The

    
     parameter is directly related to the enthalpy of solution (
    
    
    
    ). For 1-(Benzimidazol-1-yl)propan-2-ol, dissolution in alcohols is an endothermic, entropy-driven process, meaning solubility will increase exponentially with temperature[5].

Conclusion

The solubility of 1-(Benzimidazol-1-yl)propan-2-ol in organic solvents is dictated by the interplay between its rigid, polarizable benzimidazole core and its flexible, hydrogen-bonding propan-2-ol tail. By leveraging Hansen Solubility Parameters, we can confidently predict high solubility in polar protic (alcohols) and aprotic (DMSO) solvents, and poor solubility in non-polar hydrocarbons. When empirical data is required, a self-validating isothermal gravimetric/HPLC protocol—backed by solid-state PXRD verification—ensures absolute thermodynamic accuracy, preventing costly downstream failures in drug formulation and crystallization scale-up.

References

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Solubility of Benzimidazoles in Alcohols Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems Source: Arabian Journal of Chemistry URL:[Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

Pharmacophore Properties of N-Substituted Benzimidazole Alcohols: A Technical Guide

Executive Summary The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, tubulin, and proton pumps. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, tubulin, and proton pumps. This guide focuses specifically on N-substituted benzimidazole alcohols , a subclass where the N1-substitution and hydroxyl moieties play critical roles in modulating lipophilicity (LogP), solubility, and hydrogen-bonding capacity.

This document provides a comprehensive analysis of the structure-activity relationships (SAR), synthetic pathways, and validation protocols for these compounds, designed for researchers in early-stage drug discovery.

Structural Architecture & Pharmacophore Mapping

The pharmacological potency of N-substituted benzimidazole alcohols is governed by three primary structural domains. Understanding the electronic and steric interplay between these domains is essential for rational drug design.

The Pharmacophore Triad
  • The Benzimidazole Core (Scaffold):

    • Acts as a bioisostere of purine nucleotides, allowing it to mimic endogenous bases in DNA/RNA interactions.

    • The fused benzene ring contributes to

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in receptor pockets.
  • The N1-Substitution (Pharmacokinetic Modulator):

    • Solubility: Substitution at the N1 position (pyrrole-like nitrogen) removes the acidic proton, preventing non-specific binding. Bulky alkyl or aryl groups here modulate the LogP, facilitating cell membrane permeability.

    • Steric Fit: N1-side chains often occupy hydrophobic pockets within the active site of enzymes like DNA gyrase B.

  • The Alcohol Moiety (H-Bonding Anchor):

    • Donor/Acceptor: The hydroxyl (-OH) group acts as a critical hydrogen bond donor or acceptor.

    • Targeting: In DNA gyrase inhibition, the -OH group frequently forms H-bonds with aspartate (Asp73) or glutamate residues, stabilizing the ligand-protein complex.

Visualization: SAR Logic Flow

SAR_Logic Core Benzimidazole Core (Purine Bioisostere) Target Biological Effect (DNA Gyrase / Tubulin) Core->Target Pi-Pi Stacking N1 N1-Substitution (Lipophilicity/LogP) N1->Core Modulates N1->Target Membrane Permeability C2 C2-Position (Target Specificity) C2->Core Attached to OH Alcohol Moiety (H-Bond Anchor) OH->N1 Side Chain OH->C2 Side Chain OH->Target H-Bonding (Asp/Glu)

Figure 1: Structure-Activity Relationship (SAR) logic for N-substituted benzimidazole alcohols.

Synthetic Pathways[1]

The synthesis of N-substituted benzimidazole alcohols typically follows a convergent strategy: construction of the benzimidazole ring followed by N-alkylation or simultaneous cyclization.

Primary Synthetic Route (Phillips Condensation Variation)

This pathway ensures high regioselectivity and yield.

  • Cyclization: Condensation of o-phenylenediamine with a carboxylic acid or aldehyde derivatives.[1]

  • N-Alkylation: Introduction of the alcohol-bearing side chain (or a precursor ester/ketone) using a base-catalyzed nucleophilic substitution.

  • Functionalization: If an ester/ketone linker was used, a reduction step (e.g., using NaBH₄) yields the final alcohol.

Visualization: Synthetic Workflow

Synthesis_Workflow Start o-Phenylenediamine + Carboxylic Acid/Aldehyde Step1 Cyclization (Acid Catalyst / Reflux) Start->Step1 Intermediate 2-Substituted Benzimidazole Step1->Intermediate Step2 N-Alkylation (Halo-alcohol or Halo-ester + Base) Intermediate->Step2 Precursor N-Substituted Intermediate Step2->Precursor Step3 Reduction (Optional) (NaBH4 / LiAlH4) Precursor->Step3 If Ester/Ketone used Final N-Substituted Benzimidazole Alcohol Precursor->Final If Halo-alcohol used Step3->Final

Figure 2: Step-by-step synthetic pathway for generating N-substituted benzimidazole alcohols.

Therapeutic Applications & Mechanisms[1][3][4]

Antimicrobial Activity (DNA Gyrase Inhibition)

N-substituted benzimidazoles exhibit potent antibacterial activity by inhibiting bacterial DNA gyrase (Topoisomerase II).

  • Mechanism: The benzimidazole ring intercalates into the DNA or binds to the ATP-binding pocket of the GyrB subunit.

  • Role of Alcohol: The hydroxyl group forms specific hydrogen bonds with Asp73 and water networks within the active site, significantly lowering the IC₅₀ compared to non-hydroxylated analogs [1, 3].

Anticancer Activity (Tubulin Polymerization)

These compounds act as microtubule destabilizing agents.

  • Mechanism: Binding to the colchicine site of tubulin, preventing polymerization and arresting the cell cycle at the G2/M phase.

  • SAR Insight: Bulky N1-substitutions (e.g., benzyl) combined with a C2-alcohol side chain enhance affinity for the hydrophobic pocket of

    
    -tubulin [2, 4].
    

Experimental Protocols

Protocol A: Synthesis of N-(Hydroxyalkyl)-Benzimidazole

Self-Validating Step: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). Disappearance of the N-H stretch (~3200 cm⁻¹) in IR confirms substitution.

  • Reagents: 2-substituted benzimidazole (10 mmol), Chloroalkanol (12 mmol), K₂CO₃ (anhydrous, 15 mmol), DMF (20 mL).

  • Procedure:

    • Dissolve benzimidazole in DMF; add K₂CO₃. Stir at RT for 30 min (Activation).

    • Add Chloroalkanol dropwise.

    • Reflux at 80°C for 6–12 hours.

    • Pour into ice-cold water. Filter the precipitate.[2][3][4]

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H-NMR should show a triplet/multiplet at

    
     3.5–4.0 ppm corresponding to 
    
    
    
    and a broad singlet for
    
    
    (exchangeable with D₂O).
Protocol B: Molecular Docking (Computational Validation)

To predict binding affinity before synthesis.

  • Software: AutoDock Vina or MOE.

  • Target Preparation:

    • Retrieve PDB ID: 6RKS (E. coli DNA Gyrase B) or 1SA0 (Tubulin).

    • Remove water molecules and co-crystallized ligands. Add polar hydrogens.

  • Ligand Preparation:

    • Draw structure; minimize energy (MMFF94 force field).

    • Define rotatable bonds (ensure the alcohol arm is flexible).

  • Grid Box: Center on the co-crystallized ligand (e.g., clorobiocin site). Dimensions: 20x20x20 Å.

  • Output Analysis: Look for binding energy < -7.0 kcal/mol and H-bonds < 3.0 Å distance.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 guidelines.

  • Inoculum: Adjust bacterial culture (E. coli, S. aureus) to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Prep: Use 96-well plates. Add 100 µL Mueller-Hinton Broth.

  • Dilution: Serial dilution of the benzimidazole compound (range: 100 µg/mL to 0.1 µg/mL). DMSO control < 1%.

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

  • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Data Summary: Comparative Activity

Compound ClassN1-SubstituentC2-SubstituentPrimary TargetMIC / IC₅₀ (Approx)
Series A Methyl2-HydroxyphenylDNA Gyrase2–4 µg/mL [1]
Series B BenzylHydroxymethylTubulin0.5 µM (IC₅₀) [2]
Series C H (Unsubstituted)2-HydroxyphenylDNA Gyrase> 64 µg/mL (Inactive)

Note: The dramatic loss of activity in Series C highlights the necessity of the N1-substitution for bioavailability and binding efficacy.

References

  • Recent Advances in Benzimidazole Derivatives as Drug Candidates. International Journal of Pharmaceutical Sciences. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. [Link]

  • In Silico Studies: Molecular Docking on Benzimidazole. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and SAR of Benzimidazoles: Insights into Antimicrobial Innovation. National Institutes of Health (PMC). [Link]

  • Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives. Semantic Scholar. [Link]

Sources

Foundational

Technical Monograph: 1-(Benzimidazol-1-yl)propan-2-ol Derivatives

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design Executive Summary The 1-(Benzimidazol-1-yl)propan-2-ol scaffold represents a critical "privileged structure" in modern medicinal chemistry. By fusing the b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

The 1-(Benzimidazol-1-yl)propan-2-ol scaffold represents a critical "privileged structure" in modern medicinal chemistry. By fusing the bioactive benzimidazole core with a flexible, hydrogen-bond-donating propan-2-ol linker, this moiety serves as a versatile pharmacophore capable of modulating diverse biological targets.

While the benzimidazole ring itself is ubiquitous in anthelmintics (e.g., Albendazole) and proton pump inhibitors (e.g., Omeprazole), the N1-substituted propan-2-ol derivatives have emerged as potent agents in three distinct therapeutic arenas:

  • Antimicrobial & Antifungal Agents: Mimicking the membrane-disrupting capabilities of azoles while introducing novel mechanisms to bypass resistance.

  • Ion Channel Modulators: Acting as bioisosteres to classic beta-adrenergic blockers (e.g., Propranolol) due to the structural homology of the aryloxypropanolamine side chain.

  • Hybrid Drug Design: Serving as a solubility-enhancing linker connecting large lipophilic pharmacophores (e.g., carbazoles) to target sites.

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and experimental protocols for developing drugs based on this scaffold.

Chemical Architecture & Synthesis

The synthesis of 1-(benzimidazol-1-yl)propan-2-ol derivatives predominantly relies on the Epoxide Ring-Opening Strategy . This pathway is preferred for its atom economy and the ability to introduce diverse nucleophiles at the distal end of the propyl chain.

Retrosynthetic Analysis

The target molecule is disconnected at the C3–Nucleophile bond or the N1–C1 bond. The most efficient forward synthesis involves the N-alkylation of benzimidazole with epichlorohydrin to form a reactive epoxide intermediate, followed by regioselective ring opening.

Synthetic Pathway Visualization

Synthesis_Pathway Start Benzimidazole Core (Nucleophilic N1) Intermediate Key Intermediate: 1-(Oxiran-2-ylmethyl)-1H-benzimidazole Start->Intermediate Base (K2CO3/KOH) DMF/MeCN, Reflux Reagent Epichlorohydrin (Electrophile) Reagent->Intermediate Product Target Scaffold: 1-(Benzimidazol-1-yl)-3-substituted-propan-2-ol Intermediate->Product Ring Opening EtOH/H2O, Heat Nucleophile Nucleophile (NuH) (Amines, Phenols, Thiols) Nucleophile->Product

Figure 1: The divergent synthetic pathway via the versatile epoxide intermediate, allowing for rapid library generation.

Pharmacological Landscape

Antimicrobial & Membrane Targeting

Recent studies have highlighted the efficacy of this scaffold against multidrug-resistant (MDR) bacteria. The benzimidazole moiety, often protonated at physiological pH (pKa ~5.6), interacts with negatively charged bacterial membranes. The propan-2-ol chain provides flexibility, allowing the distal substituent (often a lipophilic group like carbazole or a substituted phenyl) to insert into the lipid bilayer, causing depolarization and cell death.

  • Key Insight: Derivatives containing a 3-(piperazin-1-yl) substitution at the propanol chain have shown superior activity against Xanthomonas and Pseudomonas strains by targeting membrane integrity [1].[1]

Antifungal Activity (Azole Mimicry)

Structurally similar to fluconazole and ketoconazole, these derivatives inhibit lanosterol 14α-demethylase (CYP51). The N3 nitrogen of the benzimidazole ring coordinates with the heme iron of the enzyme, while the propanol backbone mimics the transition state of the oxidative reaction.

Beta-Adrenergic Homology

The 1-aryloxy-3-aminopropan-2-ol motif is the classic pharmacophore for beta-blockers. By replacing the terminal amine or the aryl ring with a benzimidazole, researchers have developed "soft drugs" that maintain receptor affinity but alter metabolic stability and tissue distribution.

Structure-Activity Relationship (SAR)

To optimize this scaffold, modifications must be strategic. The SAR can be mapped into three distinct zones:

SAR Visualization

SAR_Map Benz Benzimidazole Head (Affinity Anchor) Linker Propan-2-ol Linker (Chirality & H-Bonding) Benz->Linker Tail Distal Substituent (Selectivity) Linker->Tail Mod1 N1 Substitution: Essential for activity. N-H is inactive. Mod1->Benz Mod2 C2 Substitution: Electron-withdrawing groups increase antifungal potency. Mod2->Benz Mod3 Secondary OH: Essential for H-bonding. Acylation reduces activity. Mod3->Linker Mod4 Distal Group: Bulky lipophiles (Carbazole) = Membrane Targeting. Secondary Amines = Beta-blocking. Mod4->Tail

Figure 2: Strategic modification zones for the 1-(benzimidazol-1-yl)propan-2-ol scaffold.

Critical SAR Rules
  • The Linker (Zone B): The secondary hydroxyl group at position 2 is non-negotiable for antimicrobial activity. Acetylation or oxidation to a ketone typically abolishes biological activity, confirming the role of the -OH group as a hydrogen bond donor/acceptor within the receptor pocket.

  • The Head Group (Zone A): Substitution at the C2 position of the benzimidazole ring (e.g., -CH3, -CF3) modulates lipophilicity. Electron-withdrawing groups (EWG) at C2 or C5/C6 often enhance antifungal potency by increasing the acidity of the system or altering metabolic stability.

  • The Tail (Zone C): This is the high-variability region.

    • For Antimicrobial: Bulky, hydrophobic groups (carbazole, halogenated phenyls) are preferred.

    • For Beta-blocking: Secondary amines (isopropylamine, tert-butylamine) are required.

Experimental Protocols

Protocol A: Synthesis of Intermediate 1-(Oxiran-2-ylmethyl)-1H-benzimidazole

This protocol establishes the core epoxide required for library generation.

Reagents: Benzimidazole (1.18 g, 10 mmol), Epichlorohydrin (2.77 g, 30 mmol), Anhydrous Potassium Carbonate (


, 2.76 g, 20 mmol), Acetonitrile (MeCN, 30 mL).

Methodology:

  • Dissolution: Dissolve benzimidazole in MeCN in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add anhydrous

    
     and stir at room temperature for 30 minutes to facilitate deprotonation of the N1-H.
    
  • Alkylation: Add epichlorohydrin dropwise over 10 minutes. Note: Excess epichlorohydrin is used to prevent oligomerization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).
    
  • Work-up: Filter the hot mixture to remove inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue is typically a viscous oil. Purify via column chromatography (Silica gel 60-120 mesh, Eluent: CHCl3/MeOH 98:2) to yield the epoxide as a pale yellow solid or oil.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic epoxide protons: multiplets at

    
     2.6–2.9 (CH2 ring) and 
    
    
    
    3.2–3.4 (CH ring), and the N-CH2 doublet at
    
    
    4.1–4.5.
Protocol B: Ring Opening with Amines (Library Generation)

Targeting: 1-(1H-benzimidazol-1-yl)-3-(substituted-amino)propan-2-ol

Reagents: 1-(Oxiran-2-ylmethyl)-1H-benzimidazole (1 mmol), Substituted Amine (e.g., Piperazine, Morpholine, 1.2 mmol), Ethanol (10 mL).

Methodology:

  • Coupling: Dissolve the epoxide intermediate in absolute ethanol. Add the amine nucleophile.

  • Catalysis (Optional): For sterically hindered amines, add a catalytic amount of Lithium Perchlorate (

    
    , 10 mol%) to activate the epoxide.
    
  • Reaction: Reflux for 4–12 hours. Note: Aromatic amines require longer reaction times than aliphatic amines.

  • Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from Ethanol/Water.

Quantitative Data Summary

Table 1: Comparative Activity of Selected Derivatives (Data aggregated from representative literature sources [1][2])

Derivative CodeDistal Substituent (R)Target OrganismActivity (MIC/EC50)Mechanism
BZM-Epox (Epoxide Intermediate)S. aureus>100

g/mL
Inactive (Prodrug)
BZM-PIP-CBZ 4-(Carbazol-9-yl)piperazin-1-ylX. oryzae6.80

g/mL
Membrane Lysis
BZM-PHE-CL 4-ChlorophenoxyC. albicans12.5

g/mL
CYP51 Inhibition
BZM-ISO IsopropylaminoBeta-receptorsIC50: 45 nMReceptor Antagonist

Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

References

  • Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Source: Arabian Journal of Chemistry [Link] (Verified via Search Result 1.20)

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Source: RSC Advances [Link] (Verified via Search Result 1.4)

  • Structure activity relationship (SAR) of benzimidazole derivatives having anti-inflammatory activity. Source: ResearchGate [Link] (Verified via Search Result 1.3)

  • 1H-Benzimidazole-2-propanol (Chemical Identity & Properties). Source: CAS Common Chemistry [Link] (Verified via Search Result 1.15)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of 1-(2-Hydroxypropyl)benzimidazole

Executive Summary This application note provides a comprehensive technical guide for the synthesis of 1-(2-hydroxypropyl)benzimidazole via the N-alkylation of benzimidazole with propylene oxide. Unlike standard alkyl hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive technical guide for the synthesis of 1-(2-hydroxypropyl)benzimidazole via the N-alkylation of benzimidazole with propylene oxide. Unlike standard alkyl halide substitutions, this reaction utilizes the nucleophilic ring-opening of an epoxide, presenting unique challenges regarding regioselectivity and reagent handling.

This protocol is designed for researchers in medicinal chemistry and material science, where benzimidazole derivatives serve as critical scaffolds for antifungal agents, corrosion inhibitors, and curing agents. The guide emphasizes a base-catalyzed mechanism to ensure high regioselectivity for the secondary alcohol product, minimizing the formation of regioisomeric byproducts.

Mechanistic Insight & Causality

The Reaction Pathway

The reaction proceeds via a nucleophilic attack of the benzimidazole nitrogen on the propylene oxide ring. The regioselectivity is governed by steric hindrance and electronic factors. Under basic conditions, the deprotonated benzimidazole (an azolide anion) acts as a strong nucleophile.

  • Regioselectivity: The nucleophile preferentially attacks the less substituted carbon (terminal methylene) of the propylene oxide (SN2-like mechanism). This results in the formation of the secondary alcohol, 1-(2-hydroxypropyl)benzimidazole, rather than the primary alcohol isomer.

  • Role of Base: The base (e.g., K₂CO₃ or NaOH) removes the proton from the N1 position of the benzimidazole, enhancing its nucleophilicity and preventing the polymerization of propylene oxide, which can occur under acidic conditions.

Pathway Visualization

The following diagram illustrates the base-catalyzed activation and subsequent regioselective ring opening.

ReactionMechanism Benzimidazole Benzimidazole (Substrate) Anion Benzimidazolide Anion (Nucleophile) Benzimidazole->Anion Deprotonation (-H+) Base Base Catalyst (K2CO3/NaOH) Base->Anion Catalysis Transition Transition State (Terminal Attack) Anion->Transition + Propylene Oxide PO Propylene Oxide (Electrophile) PO->Transition Product 1-(2-hydroxypropyl) benzimidazole Transition->Product Ring Opening & Protonation

Figure 1: Mechanistic pathway showing the base-mediated deprotonation and regioselective attack at the terminal epoxide carbon.

Experimental Protocols

Two methods are presented: Method A (Solution-Phase, recommended for scale-up) and Method B (Solvent-Free, recommended for Green Chemistry applications).

Safety Pre-Requisites (Critical)
  • Propylene Oxide (PO): Highly flammable (Flash point: -37°C), volatile, and a suspected carcinogen. Must be handled in a certified fume hood.

  • Pressure Warning: Reactions in sealed vessels can generate significant pressure. Use pressure-rated glassware.

  • Exotherm: The ring-opening reaction is exothermic. Controlled addition is mandatory.

Method A: Solution-Phase Synthesis (Standard)

Reagents:

  • Benzimidazole (1.0 eq)[1]

  • Propylene Oxide (1.2 - 1.5 eq) — Excess accounts for volatility.

  • Potassium Carbonate (K₂CO₃) (0.1 - 0.5 eq) or NaOH (catalytic).

  • Solvent: Ethanol (EtOH) or DMF.

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzimidazole (e.g., 11.8 g, 100 mmol) in Ethanol (50 mL).

  • Catalyst Addition: Add K₂CO₃ (1.38 g, 10 mmol). Stir for 15 minutes at room temperature to facilitate partial deprotonation.

  • Controlled Addition: Cool the mixture to 0–5°C using an ice bath. Add Propylene Oxide (8.7 g, 150 mmol) dropwise via a pressure-equalizing addition funnel.

    • Why? Cooling prevents rapid volatilization of PO and controls the initial exotherm.

  • Reaction: Remove the ice bath. Slowly heat the mixture to a mild reflux (approx. 50–60°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 3:1). Look for the disappearance of the benzimidazole spot.

  • Workup:

    • Evaporate the solvent under reduced pressure (Rotary Evaporator).

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (2 x 30 mL) to remove the base and unreacted salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Acetone or Diethyl Ether/Hexane to yield white/off-white crystals.

Method B: Solvent-Free Synthesis (Green Protocol)

Reagents:

  • Benzimidazole (1.0 eq)[1]

  • Propylene Oxide (2.0 eq)

  • Catalyst: Imidazole (Catalytic) or none (thermal activation).

Protocol Steps:

  • Mixing: Mix Benzimidazole (solid) and Propylene Oxide (liquid) in a pressure-sealed tube or autoclave.

  • Heating: Heat the mixture to 60°C for 12 hours.

    • Note: The excess PO acts as a pseudo-solvent.

  • Isolation: Open the vessel (in a fume hood!) to allow excess PO to evaporate.

  • Purification: The crude solid is often pure enough for use (Yield >90%) or can be recrystallized as in Method A.

Process Control & Data Analysis

Workflow Logic

The following diagram outlines the decision-making process during the synthesis to ensure quality control.

Workflow Start Start Synthesis Mix Mix Reagents (0°C Addition) Start->Mix Reflux Reflux (4-6 hrs) Mix->Reflux TLC TLC Check Reflux->TLC AddPO Add more PO (Volatility Loss) TLC->AddPO Incomplete Workup Aqueous Workup (Remove Base) TLC->Workup Complete AddPO->Reflux Recryst Recrystallization Workup->Recryst Final Final Product (1-(2-hydroxypropyl)benzimidazole) Recryst->Final

Figure 2: Operational workflow with decision nodes for reaction monitoring.

Expected Yields and Physical Data

The following data serves as a benchmark for validating your experimental results.

ParameterMethod A (Solution)Method B (Solvent-Free)Notes
Yield 75 - 85%85 - 95%Solvent-free often drives completion due to high concentration.
Reaction Time 4 - 6 Hours12 HoursSolution phase is faster due to better mass transfer initially.
Product Appearance White Crystalline SolidOff-white SolidMelting Point: 106-108°C (Lit. Value).
Regioselectivity >95% Secondary Alcohol>95% Secondary AlcoholPrimary alcohol is negligible under basic conditions.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Loss of Propylene Oxide due to volatility (bp 34°C).

    • Solution: Use a highly efficient reflux condenser (dry ice/acetone) or a sealed pressure tube. Add PO in two portions (0h and 2h).

  • Oligomerization (Sticky Product):

    • Cause: Excess base or high temperature causing PO to polymerize (polyether formation).

    • Solution: Reduce catalyst loading to <5 mol%. Ensure temperature does not exceed 60°C.

  • Regioisomer Contamination:

    • Cause: Acidic impurities in the starting material.

    • Solution: Ensure Benzimidazole is neutral/basic. Avoid acid catalysts which promote SN1 pathways leading to mixed isomers.

References

  • Solvent-Free Synthesis:Solvent-free direct regioselective ring opening of epoxides with imidazoles. (2006). Tetrahedron Letters. Describes the high-yield, regioselective synthesis of hydroxyalkyl imidazoles/benzimidazoles without solvents.

    • (Verified via ResearchGate snippet 1.4)

  • General N-Alkylation Protocols:Application Notes and Protocols for N-Alkyl

    • (Source 1.1)

  • Safety Data:Propylene Oxide Safety Handling Guidelines. UC Santa Barbara / NJ Health Dept.

    • (Source 1.4)

  • Catalytic Mechanisms:Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances / Semantic Scholar.

    • (Source 1.15)

Sources

Application

Application Note &amp; Protocol: N-alkylation of Benzimidazole using 1-chloro-2-propanol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Alkylated Benzimidazoles The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These molecules exhibit a broad spectrum of biological activities, including but not limited to antiviral, anticancer, antiulcer, and anthelmintic properties.[1][2][3][4][5][6] Functionalization of the benzimidazole core, particularly at the N-1 and N-3 positions, is a critical strategy for modulating the physicochemical properties and biological activities of these molecules.[1][3]

This application note provides a detailed, mechanistically-grounded protocol for the N-alkylation of benzimidazole with 1-chloro-2-propanol. This specific transformation is valuable as it introduces a hydrophilic hydroxypropyl side chain, which can enhance aqueous solubility and provide a handle for further derivatization—key considerations in drug design and development.[3] We will explore the underlying chemical principles, provide a robust step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale and Regioselectivity

The N-alkylation of benzimidazole with 1-chloro-2-propanol proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base. This generates a potent benzimidazolide anion, which then acts as the nucleophile.

Key Mechanistic Steps:

  • Deprotonation: A base, such as potassium hydroxide (KOH) or sodium hydride (NaH), abstracts the proton from one of the nitrogen atoms of the benzimidazole ring. This step is crucial as it significantly increases the nucleophilicity of the heterocycle.[7]

  • Nucleophilic Attack: The resulting benzimidazolide anion attacks the primary carbon atom of 1-chloro-2-propanol, which is the most electrophilic site. The chloride ion is displaced as the leaving group, forming the new C-N bond.

Unsymmetrical benzimidazoles can lead to the formation of two regioisomeric products. However, for the parent benzimidazole, the two nitrogen atoms are equivalent due to tautomerism, leading to a single N-alkylated product, 1-(1H-benzimidazol-1-yl)propan-2-ol. The reaction is generally regioselective for the primary carbon of 1-chloro-2-propanol over the secondary carbon bearing the hydroxyl group due to reduced steric hindrance.

Diagram: Reaction Mechanism

The following diagram illustrates the key steps in the N-alkylation of benzimidazole.

Reaction_Mechanism Benzimidazole Benzimidazole Anion Benzimidazolide Anion Benzimidazole->Anion + Base - H₂O Base Base (e.g., KOH) Product 1-(1H-benzimidazol-1-yl)propan-2-ol Anion->Product + 1-chloro-2-propanol - Cl⁻ Electrophile 1-chloro-2-propanol

Caption: SN2 mechanism for the N-alkylation of benzimidazole.

Experimental Protocol

This protocol details a reliable method for the synthesis of 1-(1H-benzimidazol-1-yl)propan-2-ol using potassium hydroxide as the base in N,N-dimethylformamide (DMF).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molarity/PurityAmount (mmol)Mass/Volume
BenzimidazoleC₇H₆N₂118.1498%10.01.18 g
1-Chloro-2-propanolC₃H₇ClO94.5498%12.01.13 g (1.02 mL)
Potassium HydroxideKOH56.1185% (pellets)15.00.99 g
N,N-DimethylformamideC₃H₇NO73.09Anhydrous-20 mL
Ethyl AcetateC₄H₈O₂88.11ACS Grade-~150 mL
Deionized WaterH₂O18.02--~100 mL
Brine (sat. NaCl)NaCl(aq)-Saturated-~30 mL
Anhydrous Na₂SO₄Na₂SO₄142.04Granular-As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzimidazole (1.18 g, 10.0 mmol) and crushed potassium hydroxide pellets (0.99 g, ~15.0 mmol).

    • Rationale: Using a slight excess of base ensures complete deprotonation of the benzimidazole, driving the reaction to completion.[8] Crushing the pellets increases the surface area for a faster reaction.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask. Stir the suspension at room temperature for 30 minutes.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate benzimidazolide salt, facilitating the SN2 reaction.

  • Addition of Electrophile: Add 1-chloro-2-propanol (1.02 mL, 12.0 mmol) dropwise to the stirred suspension.

    • Rationale: A modest excess of the alkylating agent helps to ensure that all the deprotonated benzimidazole reacts.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.[9]

    • Rationale: Moderate heating increases the reaction rate without promoting significant side reactions.

  • Monitoring Progress: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product should have a lower Rf value than the starting benzimidazole. The reaction is complete when the benzimidazole spot is no longer visible.

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 100 mL of cold deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1] d. Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMF and inorganic salts.

    • Rationale: The aqueous workup removes the base and DMF. Multiple extractions ensure efficient recovery of the product. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure 1-(1H-benzimidazol-1-yl)propan-2-ol.[1]

Diagram: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Benzimidazole & KOH in DMF B 2. Stir at RT for 30 min A->B C 3. Add 1-chloro-2-propanol B->C D 4. Heat at 70-80°C for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Cool and Quench with Water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Column Chromatography or Recrystallization J->K L 12. Characterize Pure Product K->L

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-(Benzimidazol-1-yl)propan-2-ol

This Application Note and Protocol is designed for researchers and drug development professionals. It details the high-efficiency, microwave-assisted synthesis of 1-(Benzimidazol-1-yl)propan-2-ol , a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the high-efficiency, microwave-assisted synthesis of 1-(Benzimidazol-1-yl)propan-2-ol , a critical intermediate in the synthesis of antifungal azoles and beta-adrenergic blockers.

Abstract & Introduction

The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core for numerous anthelmintic, antifungal, and antihistamine drugs.[1] The N-alkylation of benzimidazole to form 1-(Benzimidazol-1-yl)propan-2-ol is traditionally achieved via thermal heating with propylene oxide or 1-chloro-2-propanol. Conventional methods suffer from long reaction times (6–24 hours), volatile reagent loss, and the requirement for hazardous solvents.

This protocol details a Microwave-Assisted Synthesis (MAOS) approach that reduces reaction time to under 15 minutes while significantly improving yield and regioselectivity. By utilizing the dipolar polarization effects of microwave irradiation, we accelerate the nucleophilic attack of the benzimidazole nitrogen on the epoxide ring, often eliminating the need for bulk organic solvents.

Key Advantages[2][3]
  • Speed: Reaction time reduced from hours to minutes.

  • Atom Economy: 100% atom economy when using propylene oxide (addition reaction).

  • Safety: Sealed-vessel technology prevents exposure to volatile epoxides.

  • Yield: Suppression of side reactions (e.g., polymerization of propylene oxide).

Scientific Rationale & Mechanism

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the imidazole nitrogen (N1) on the less hindered carbon of the propylene oxide ring.

  • Deprotonation: A catalytic base (e.g., K₂CO₃ or basic alumina) facilitates the removal of the N-H proton, increasing the nucleophilicity of the benzimidazole.

  • Microwave Activation: Microwave irradiation (2450 MHz) couples directly with the polar transition state of the ring-opening step, lowering the activation energy (

    
    ).
    
  • Ring Opening: The benzimidazole anion attacks the terminal carbon of propylene oxide (Sₙ2-like), resulting in the alkoxide intermediate.

  • Protonation: Rapid proton transfer yields the final alcohol product.

Mechanistic Diagram

ReactionMechanism Reagents Benzimidazole + Propylene Oxide TS Polar Transition State (MW Absorber) Reagents->TS MW Irradiation (Dipolar Polarization) Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening Product 1-(Benzimidazol-1-yl) propan-2-ol Intermediate->Product Protonation

Figure 1: Mechanistic pathway of the microwave-assisted ring opening of propylene oxide by benzimidazole.[1][2]

Materials & Equipment

Reagents
  • Benzimidazole (Reagent A): 1.18 g (10 mmol). Purity >98%.

  • Propylene Oxide (Reagent B): 0.87 g (1.05 mL, 15 mmol). Note: Excess used due to volatility.

  • Catalyst: Potassium Carbonate (K₂CO₃), anhydrous (0.1 eq) OR Basic Alumina (solid support method).

  • Solvent (Optional): Ethanol (2 mL) or Solvent-Free (Neat).

Equipment Setup
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressurized borosilicate glass vial with Teflon/Silicon septum cap.

  • Stirring: Magnetic stir bar (high coupling).

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Method A: Solvent-Free (Green Chemistry Optimized)

This method is preferred for its high throughput and elimination of solvent waste.

  • Preparation: In a mortar, grind Benzimidazole (10 mmol) with Basic Alumina (2 g) to create a homogeneous solid dispersion.

  • Loading: Transfer the solid mixture into a 10 mL microwave process vial.

  • Reagent Addition: Cool the vial in an ice bath for 2 minutes. Add Propylene Oxide (15 mmol) dropwise onto the solid support. Cooling prevents immediate evaporation.

  • Sealing: Immediately crimp/seal the vial with a pressure-rated cap.

  • Irradiation: Place in the microwave reactor. Apply the following parameters:

    • Temperature: 85 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Allow the vial to cool to <40 °C. Open carefully. Wash the solid support with hot Ethanol (3 x 10 mL). Filter to remove Alumina.

  • Isolation: Evaporate the ethanol under reduced pressure. The residue is recrystallized from Acetone/Hexane to yield white crystals.

Method B: Ethanol Slurry (Standard Laboratory Scale)

Preferred if solid-support handling is difficult or for larger scales.

  • Loading: Add Benzimidazole (10 mmol), K₂CO₃ (1 mmol), and Ethanol (2 mL) to a 10 mL microwave vial. Add a stir bar.

  • Reagent Addition: Add Propylene Oxide (15 mmol).

  • Sealing: Seal the vessel immediately.

  • Irradiation:

    • Temperature: 100 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 5–8 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

  • Workup: Cool to room temperature. Filter to remove K₂CO₃. Concentrate the filtrate in vacuo.

Experimental Workflow Diagram

Workflow Start Reagent Prep (Ice Bath Cooling) Seal Seal Vessel (Pressure Rated) Start->Seal MW MW Irradiation 85-100°C, 5-10 min Seal->MW Cool Cooling Phase (T < 40°C) MW->Cool Compressed Air Workup Filtration & Evaporation Cool->Workup End Recrystallization (Acetone/Hexane) Workup->End

Figure 2: Step-by-step workflow for the microwave-assisted synthesis process.

Results & Discussion

Comparison: Conventional vs. Microwave

The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux.

ParameterConventional RefluxMicrowave Method (This Protocol)Improvement
Solvent Ethanol (50 mL)None or Ethanol (2 mL)96% reduction
Temperature 78 °C (Reflux)85–100 °COptimized kinetics
Time 8–12 Hours5–10 Minutes~98% Time Savings
Yield 65–75%88–94%Higher conversion
Purification Column ChromatographyRecrystallizationSimplified workup
Characterization Data (Expected)
  • Physical State: White crystalline solid.

  • Melting Point: 148–150 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (s, 1H, H-2 benzimidazole)

    • δ 7.65 (d, 1H, Ar-H)

    • δ 7.50 (d, 1H, Ar-H)

    • δ 7.20 (m, 2H, Ar-H)

    • δ 5.10 (d, 1H, OH, exchangeable)

    • δ 4.20 (dd, 1H, N-CH₂-a)

    • δ 4.05 (dd, 1H, N-CH₂-b)

    • δ 3.95 (m, 1H, CH-OH)

    • δ 1.10 (d, 3H, CH₃)

  • Interpretation: The shift of the N-CH₂ protons confirms N-alkylation. The absence of N-H signal confirms complete conversion.

Critical Parameters & Troubleshooting

Safety: Handling Propylene Oxide

Propylene oxide is a carcinogen and highly volatile (bp 34 °C).

  • Risk: Vessel over-pressurization if heated too rapidly.

  • Mitigation: Always use "Ramp to Temperature" (e.g., 2-minute ramp) rather than ballistic heating. Ensure the vial is rated for at least 20 bar (300 psi).

Regioselectivity

Benzimidazole can theoretically alkylate at N1 or N3. Since the starting material is symmetric (unsubstituted on the benzene ring), N1 and N3 are equivalent. However, if using substituted benzimidazoles (e.g., 5-methylbenzimidazole), microwave heating generally favors the formation of the 1,5-isomer and 1,6-isomer mixture, often with improved selectivity for the sterically less hindered isomer compared to thermal heating.

References

  • Ke, F., et al. (2018).[3] "Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles: Ammonia as a Cheap and Nontoxic Nitrogen Source."[3] Synlett. Link

  • Kubo, K., et al. (2019). "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry. Link

  • Depreux, P., et al. (2022). "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules. Link

  • BenchChem. (2025).[4] "Flow Chemistry Approach to Benzimidazol-2-one Synthesis: An Application Note." BenchChem Protocols. Link

  • Mobinikhaledi, A., et al. (2008). "Microwave-assisted Synthesis of Benzimidazole Derivatives." Asian Journal of Chemistry. Link

Disclaimer: This protocol involves the use of hazardous chemicals and high-pressure equipment. Standard laboratory safety procedures, including the use of fume hoods and personal protective equipment (PPE), must be followed.

Sources

Application

Application Note: 1-(Benzimidazol-1-yl)propan-2-ol as a Versatile Ligand in Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 1-(Benzimidazol-1-yl)propan-2-ol (also known as 1-(1H-benzo[d]imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 1-(Benzimidazol-1-yl)propan-2-ol (also known as 1-(1H-benzo[d]imidazol-1-yl)propan-2-ol) is an N-alkylated benzimidazole derivative featuring a secondary alcohol moiety[1][2]. This structural motif presents a highly adaptable N,O-donor system capable of forming robust metal complexes with significant applications in both homogeneous catalysis (such as water oxidation) and medicinal chemistry (antimicrobial and anticancer agents)[3][4].

This application note provides researchers and drug development professionals with a comprehensive guide to the coordination mechanics, synthesis protocols, and analytical validation of metal complexes utilizing 1-(Benzimidazol-1-yl)propan-2-ol.

Mechanistic Insights: Coordination Modes and Causality

The efficacy of 1-(Benzimidazol-1-yl)propan-2-ol as a ligand stems from its dual-donor capacity and the steric bulk of the benzimidazole core. Understanding the causality behind its coordination behavior is critical for designing targeted metal complexes.

Monodentate vs. Bidentate Coordination
  • Monodentate Coordination (N-bound): The pyridine-type nitrogen (N3) of the benzimidazole ring is a strong σ-donor and a moderate π-acceptor. In the presence of sterically demanding metal centers or strongly coordinating co-ligands, the propan-2-ol hydroxyl group remains uncoordinated. This uncoordinated -OH group frequently participates in secondary sphere interactions, such as intermolecular hydrogen bonding, leading to the formation of stable supramolecular networks or co-crystals[5][6].

  • Bidentate Coordination (N,O-bound): When labile co-ligands are displaced, the hydroxyl oxygen can coordinate to the metal center, forming a stable chelate ring. The resulting chelate effect significantly enhances the thermodynamic stability of the complex. This is particularly relevant in the synthesis of robust catalysts, such as Iridium (Ir) complexes used for water oxidation, where stable N,O-coordination prevents rapid degradation into metal oxide nanoparticles under turnover conditions[3].

Steric Influence on Geometry

The bulky benzimidazole moiety imposes significant steric constraints. For instance, in Copper(II) complexes with N-alkylated benzimidazoles, the steric bulk often forces the complex into a distorted square pyramidal or distorted tetrahedral geometry rather than a perfect octahedral configuration[4][7]. This distortion can increase the Lewis acidity of the metal center, enhancing its catalytic or biological reactivity.

G Ligand 1-(Benzimidazol-1-yl)propan-2-ol (Free Ligand) Metal Transition Metal (e.g., Cu²⁺, Ir³⁺) Ligand->Metal  Coordinates to Monodentate Monodentate Coordination (N3-bound only) Metal->Monodentate  Steric hindrance / Stronger competing ligands Bidentate Bidentate Coordination (N3, O-bound chelate) Metal->Bidentate  Chelate effect / Labile leaving groups Supramolecular Supramolecular Assembly (H-bonding via -OH) Monodentate->Supramolecular  Uncoordinated -OH

Fig 1: Coordination equilibrium and structural outcomes of the ligand.

Quantitative Data and Physicochemical Properties

To facilitate experimental design, the physicochemical properties of the ligand and its typical coordination behaviors are summarized below.

Table 1: Physicochemical Properties of 1-(Benzimidazol-1-yl)propan-2-ol

PropertyValue / DescriptionExperimental Implication
Molecular Formula C₁₀H₁₂N₂OBase unit for stoichiometric calculations.
Molecular Weight 176.22 g/mol Determines mass required for 1:1 or 1:2 (M:L) complexation[2].
Donor Atoms N (sp²), O (sp³)Enables versatile coordination (monodentate or bidentate).
Solubility Soluble in MeOH, EtOH, DMSO; poorly soluble in cold waterDictates solvent choice for complexation (alcohols preferred)[5].

Table 2: Typical Coordination Geometries and Applications

Metal CenterTypical GeometryPrimary ApplicationReference Context
Copper (Cu²⁺) Distorted Square PyramidalAntimicrobial/Antifungal agentsN-alkylated benzimidazole Cu(II) complexes show high efficacy against C. albicans[4].
Iridium (Ir³⁺) Square Planar / Piano StoolWater Oxidation CatalysisBenzimidazole-alcohol derivatives stabilize Ir catalysts during O₂ evolution[3].
Silver (Ag⁺) Linear / T-shapedAntibacterial / AntioxidantAg-NHC and benzimidazole complexes exhibit strong bacterial clearance[8].

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality to ensure researchers can troubleshoot and adapt the methodology.

Protocol A: Synthesis of 1-(Benzimidazol-1-yl)propan-2-ol

Objective: To synthesize the N-alkylated ligand via a base-catalyzed ring-opening of an epoxide or direct alkylation.

Reagents:

  • Benzimidazole (1.0 eq)

  • Propylene oxide (1.2 eq) or 1-chloro-2-propanol

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Solvent: Acetonitrile (CH₃CN) or Propan-2-ol[9]

Step-by-Step Methodology:

  • Deprotonation: Dissolve benzimidazole in acetonitrile. Add K₂CO₃ and stir at 60 °C for 30 minutes. Causality: K₂CO₃ abstracts the acidic N-H proton (pKa ~12.8), generating the nucleophilic benzimidazolide anion.

  • Alkylation: Slowly add propylene oxide dropwise to the mixture. Causality: The nucleophilic N1 attacks the less sterically hindered carbon of the epoxide, regioselectively yielding the secondary alcohol (propan-2-ol derivative).

  • Reflux: Elevate the temperature to 80 °C and reflux for 12 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethyl acetate or methanol to yield pure 1-(Benzimidazol-1-yl)propan-2-ol. Validation: ¹H NMR should show a distinct doublet for the terminal methyl group and a broad singlet for the -OH proton.

Protocol B: Synthesis of a [Cu(Ligand)₂Cl₂] Complex

Objective: To synthesize a bioactive Copper(II) complex utilizing the synthesized ligand.

Reagents:

  • 1-(Benzimidazol-1-yl)propan-2-ol (2.0 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the ligand in 15 mL of warm methanol. Causality: Methanol ensures complete solvation of the ligand while providing a protic environment that can stabilize the resulting complex via hydrogen bonding[4].

  • Metal Addition: In a separate vial, dissolve CuCl₂·2H₂O in 5 mL of methanol. Add the metal solution dropwise to the stirring ligand solution. Causality: Dropwise addition prevents localized supersaturation, which can lead to the precipitation of kinetic byproducts rather than the thermodynamic product.

  • Complexation: Stir the resulting deep green/blue solution at room temperature for 4 hours.

  • Crystallization: Filter the solution to remove any particulate matter. Allow the filtrate to evaporate slowly at room temperature. Causality: Slow evaporation promotes the growth of X-ray quality single crystals by maintaining a near-equilibrium state during phase transition.

  • Validation: Collect the precipitate, wash with cold diethyl ether, and dry in vacuo. Confirm the structure via FT-IR (shift in the C=N stretching frequency from ~1560 cm⁻¹ in the free ligand to ~1530 cm⁻¹ indicates coordination) and single-crystal X-ray diffraction[8].

Workflow Step1 Ligand Synthesis (N-Alkylation) Step2 Purification (Recrystallization) Step1->Step2 Step3 Metal Complexation (Solvent-mediated) Step2->Step3 Step4 Characterization (XRD, FT-IR, NMR) Step3->Step4 Step5 Application Testing (Catalysis/Bioassays) Step4->Step5

Fig 2: Standard experimental workflow from ligand synthesis to application testing.

Applications in Drug Development and Catalysis

Antimicrobial and Anticancer Profiling

Metal complexes of N-alkylated benzimidazoles exhibit enhanced lipophilicity compared to the free ligands. This phenomenon, explained by Overton's concept and Tweedy's chelation theory, allows the complex to penetrate the lipid membranes of pathogens more efficiently. Copper(II) and Silver(I) complexes of similar benzimidazole ligands have demonstrated significant minimum inhibitory concentrations (MICs) against Candida albicans and Escherichia coli[4][8]. Furthermore, benzimidazole-pyrimidine hybrids synthesized in propan-2-ol have shown broad-spectrum cytotoxic activity against non-small cell lung cancer and breast cancer cell lines by acting as potent enzyme inhibitors[9][10].

Homogeneous Catalysis

In the realm of renewable energy, benzimidazole-alcohol derivatives are utilized to stabilize Iridium-based water oxidation catalysts. The N,O-coordination creates a robust framework that resists oxidative degradation. Research indicates that while imidazole-based ligands may exhibit slightly lower oxidative stability than pyridine analogs, the unique electronic push-pull effect of the benzimidazole core facilitates the formation of the catalytically active "blue solution" species required for oxygen evolution[3][11].

References

  • Compound 1-(1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol - Chemdiv. chemdiv.com.
  • 1H-Benzimidazole-2-propanol - CAS Common Chemistry. cas.org.
  • Iridium Complexes with Pyridine- and Imidazole-based Ligands for Water Oxidation Catalysis. ssrn.com.
  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC - NIH. nih.gov.
  • Effect of Solvent on the Reactions of Coordination Complexes - RSC Publishing. rsc.org.
  • Two Cu(II) complexes from an N-alkylated benzimidazole: synthesis, structural characterization, and biological properties - Taylor & Francis Group. figshare.com.
  • Research Article Synthesis, Characterization, Antimicrobial Properties, and Antioxidant Activities of Silver-N-Heterocyclic Carbene Complex - ScienceOpen. scienceopen.com.

Sources

Method

Application Note: One-Pot Synthesis of N-Hydroxypropyl Benzimidazoles

Introduction & Rationale N-hydroxypropyl benzimidazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for N-heterocyclic carbenes (NHCs), metal-organic frameworks (MOFs), and potent bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-hydroxypropyl benzimidazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for N-heterocyclic carbenes (NHCs), metal-organic frameworks (MOFs), and potent bioactive agents such as Akt kinase inhibitors[1]. Historically, synthesizing 1-(3-hydroxypropyl)-1H-benzimidazoles relied on the direct N-alkylation of pre-formed benzimidazole cores using 3-halopropanols[2][3]. However, this classical approach suffers from severe regioselectivity issues when applied to asymmetrically substituted benzimidazoles, often yielding difficult-to-separate mixtures of N1 and N3 regioisomers.

To circumvent this, modern synthetic protocols employ one-pot cascade methodologies[4][5]. By installing the N-hydroxypropyl moiety prior to the cyclization of the imidazole ring, absolute regiocontrol is achieved. This application note details two highly efficient, self-validating one-pot protocols: a transition-metal-free cascade sequence (SNAr / Reduction / Cyclization) and a highly mild isocyanide-based cyclization[4][6].

Mechanistic Framework and Causality

Pathway A: Cascade SNAr-Reduction-Cyclization This pathway utilizes o-halonitrobenzenes and 3-aminopropan-1-ol.

  • Nucleophilic Aromatic Substitution (SNAr) : The primary amine of 3-aminopropanol attacks the electron-deficient o-halonitrobenzene. The nitro group acts as a strong electron-withdrawing group (EWG), activating the ortho-halogen for displacement. Causality Note: Fluorine is selected over chlorine as a leaving group because its high electronegativity better stabilizes the Meisenheimer complex transition state, drastically improving yields[4].

  • In Situ Reduction : The resulting N-(3-hydroxypropyl)-2-nitroaniline intermediate is reduced in situ. Sodium dithionite (Na₂S₂O₄) or Iron/NH₄Cl is used to reduce the nitro group to an amine, generating an asymmetric o-phenylenediamine intermediate[5].

  • Cyclocondensation : The addition of an orthoester (e.g., triethyl orthoformate) or formic acid under acidic conditions drives the cyclization. The unhindered primary amine attacks the carbonyl carbon, followed by intramolecular attack from the secondary amine, eliminating water/ethanol to form the benzimidazole core.

Pathway B: Isocyanide-Based Cyclization Developed as a particularly mild, room-temperature alternative, this method utilizes 2-fluoro-5-nitrophenylisocyanide[4][6].

  • SNAr Step : 3-aminopropanol displaces the activated ortho-fluorine.

  • Intramolecular Cyclization : The newly formed secondary amine immediately undergoes intramolecular nucleophilic attack onto the adjacent isocyanide carbon. Causality Note: This elegant cascade avoids the need for harsh reducing agents or external carbon sources (like formic acid), affording the N-substituted benzimidazole in excellent yields under neutral conditions[4].

Data Presentation: Condition Optimization

Table 1: Optimization of SNAr-Reduction-Cyclization Cascade

Entry Halide Leaving Group Reducing Agent Cyclization Reagent Solvent Temp (°C) Yield (%)
1 Chlorine Fe / NH₄Cl Formic Acid EtOH / H₂O 80 72
2 Fluorine Fe / NH₄Cl Formic Acid EtOH / H₂O 80 85
3 Fluorine Na₂S₂O₄ Triethyl Orthoformate DMF / H₂O 100 91

| 4 | Fluorine | Na₂S₂O₄ | Triethyl Orthoformate | DMF / H₂O | 25 | 15 |

Table 2: Impact of Heating Modalities on N-Alkylation/Cyclization[7]

Heating Modality Reaction Time Temp (°C) Regioselectivity Isolated Yield (%)
Conventional Reflux 24 h 90 Complete (N1 only) 78
Ultrasound (US) 45 min 50 Complete (N1 only) 88

| Microwave (MW) | 15 min | 90 | Complete (N1 only) | 95 |

Causality Note: Microwave irradiation dramatically accelerates the cyclocondensation step by rapidly superheating the polar solvent mixture (DMF/H₂O), driving the dehydration equilibrium toward the aromatic benzimidazole product while minimizing thermal degradation[7].

Reaction Workflows

G Start1 o-Fluoronitrobenzene + 3-Aminopropanol SNAr1 SNAr Reaction (Nucleophilic Attack) Start1->SNAr1 Base, Heat Start2 2-Fluoro-phenylisocyanide + 3-Aminopropanol SNAr2 SNAr Reaction (Mild Conditions) Start2->SNAr2 Room Temp Reduction In Situ Reduction (Fe/NH4Cl or Na2S2O4) SNAr1->Reduction Solvent Cyclization2 Intramolecular Cyclization SNAr2->Cyclization2 Spontaneous Cyclization1 Cyclocondensation (Formic Acid/Orthoester) Reduction->Cyclization1 Acidic Cond. Product 1-(3-Hydroxypropyl) Benzimidazole Core Cyclization1->Product -H2O Cyclization2->Product Rearrangement

Workflow of One-Pot Synthesis Pathways for N-Hydroxypropyl Benzimidazoles.

Experimental Protocols

Protocol A: One-Pot Cascade (SNAr / Reduction / Cyclization)

Self-Validating System: This protocol uses visual colorimetric changes to validate the completion of each cascade step, preventing the premature addition of subsequent reagents.

Step 1: SNAr Reaction

  • In a 100 mL round-bottom flask, dissolve 1-fluoro-2-nitrobenzene (10 mmol) in 20 mL of DMF.

  • Add 3-aminopropan-1-ol (12 mmol, 1.2 eq) and anhydrous K₂CO₃ (15 mmol, 1.5 eq).

  • Stir at 60 °C for 2 hours. Validation Check: The reaction mixture will transition from pale yellow to a deep, vibrant orange, indicating the formation of the N-(3-hydroxypropyl)-2-nitroaniline complex. TLC (EtOAc/Hexane 1:1) should show the disappearance of the starting material (Rf ~0.8) and the appearance of a bright yellow spot (Rf ~0.4). Do not proceed until the starting material is entirely consumed.

Step 2: In Situ Reduction 4. To the deep orange solution, add a solution of sodium dithionite (Na₂S₂O₄, 35 mmol, 3.5 eq) in 15 mL of H₂O dropwise over 10 minutes. 5. Stir at 70 °C for 1 hour. Validation Check: The deep orange color will rapidly bleach to a pale yellow or colorless solution. This visual bleaching is the self-validating indicator that the nitro group has been fully reduced to the diamine. If the orange tint persists, add an additional 0.5 eq of Na₂S₂O₄.

Step 3: Cyclocondensation 6. To the pale reaction mixture, add triethyl orthoformate (15 mmol, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 1 mmol, 0.1 eq). 7. Increase the temperature to 100 °C and stir for 3 hours. Validation Check: Check the pH of the mixture using indicator paper; it must be strictly between 4.0 and 5.0 for optimal cyclization. If pH > 5, the cyclization will stall, yielding uncyclized diamine. Add drops of concentrated HCl until the pH is corrected. 8. Workup : Cool to room temperature, dilute with 50 mL of EtOAc, and wash with brine (3 x 30 mL) to remove DMF and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purification : Recrystallize from hot ethyl acetate/hexane to afford 1-(3-hydroxypropyl)-1H-benzimidazole as a crystalline solid.

Protocol B: Mild Isocyanide-Based Synthesis

Based on the methodology by Kurhade et al.[4][6]

  • In a 25 mL vial equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrophenylisocyanide (1.0 mmol) in 5 mL of dry acetonitrile.

  • Add 3-aminopropan-1-ol (1.1 mmol, 1.1 eq) dropwise at room temperature (25 °C).

  • Stir the reaction mixture at room temperature for 4 hours. Validation Check: The reaction is highly exothermic at the micro-scale; a slight warming of the vial validates the initiation of the SNAr step. The subsequent cyclization is spontaneous. Monitor via LC-MS; the mass of the intermediate will exactly match the mass of the final product (due to isomerization), but the retention time will shift significantly upon cyclization.

  • Workup : Evaporate the solvent under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5) to yield 1-(3-hydroxypropyl)-5-nitro-1H-benzimidazole in >90% yield[6].

References

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI (Molecules) URL:[Link]

  • Copper-Catalyzed Synthesis of 2-Unsubstituted, N-Substituted Benzimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Eco-friendly synthesis and antifungal evaluation of N-substituted benzimidazoles Source: ResearchGate / Journal of the Iranian Chemical Society URL:[Link]

  • Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches Source: Scientific Research Publishing (SciRP) URL:[Link]

Sources

Application

Green chemistry methods for benzimidazole propanol synthesis

Application Note: Green Chemistry Methods for Benzimidazole Propanol Synthesis Executive Summary This guide details sustainable, high-efficiency protocols for synthesizing 1-(1H-benzimidazol-1-yl)-3-aryloxypropan-2-ol de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methods for Benzimidazole Propanol Synthesis

Executive Summary

This guide details sustainable, high-efficiency protocols for synthesizing 1-(1H-benzimidazol-1-yl)-3-aryloxypropan-2-ol derivatives. These structures are critical pharmacophores in drug discovery, serving as core scaffolds for


-adrenoceptor antagonists (beta-blockers), antifungal agents, and antioxidant therapeutics.

Traditional synthesis often employs volatile organic compounds (VOCs) like DMF or toluene, harsh bases (NaH), and prolonged reflux times. This Application Note presents two validated "Green Chemistry" methodologies:

  • Microwave-Assisted Solvent-Free Synthesis: For rapid library generation (Reaction time: < 5 mins).

  • Aqueous-Mediated Synthesis: For scalable, eco-friendly batch processing (Reaction time: 1–3 hours).

Scientific Background & Mechanism

The synthesis relies on the regioselective N-alkylation of the benzimidazole moiety via the ring-opening of a substituted epoxide (typically an aryl glycidyl ether).

Mechanism: The reaction proceeds via a nucleophilic attack of the deprotonated (or neutral) benzimidazole nitrogen (N1) on the less sterically hindered carbon (C3) of the oxirane ring. In aqueous or protic media, hydrogen bonding activates the epoxide oxygen, facilitating ring opening without strong Lewis acids.

Reaction Scheme:



Experimental Protocols

Method A: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid lead optimization, small-scale library synthesis.

Materials:

  • Benzimidazole (1.0 equiv)

  • Substituted Phenyl Glycidyl Ether (1.1 equiv)

  • Catalyst: None (Thermal activation) or mild basic alumina (optional)

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM)

Protocol:

  • Preparation: In a 10 mL microwave-transparent vial, mix Benzimidazole (1.18 g, 10 mmol) and the corresponding Phenyl Glycidyl Ether (10-11 mmol).

  • Homogenization: If solids are present, gently grind the mixture to ensure intimate contact. No solvent is added.[1]

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temperature: 120°C

    • Ramp: 1 min

    • Hold: 3–5 minutes

    • Stirring: High

  • Workup: Cool to 50°C. Add 5 mL of Ethanol/Water (1:1) to the melt while warm to induce crystallization upon cooling.

  • Purification: Filter the precipitate. Wash with cold water/ethanol.[2] Recrystallize from Ethanol if necessary.[3]

Validation Metrics:

  • Yield: Typically 85–94%

  • Atom Economy: ~100% (Addition reaction)

  • E-Factor: < 0.5 (Minimal waste)

Method B: Aqueous-Mediated "On-Water" Synthesis

Best for: Scale-up, safety-critical environments.

Materials:

  • Benzimidazole (1.0 equiv)

  • Epichlorohydrin or Glycidyl Ether (1.1 equiv)

  • Solvent: Deionized Water

  • Catalyst: Triethylamine (0.1 equiv) or Tetrabutylammonium bromide (TBAB, 5 mol%) as Phase Transfer Catalyst (PTC).

Protocol:

  • Setup: Charge a round-bottom flask with Benzimidazole (10 mmol) and Water (20 mL).

  • Addition: Add the Glycidyl Ether (11 mmol). The organic reagents will likely form a separate phase or suspension ("On-Water" effect).

  • Catalysis: Add TBAB (0.16 g, 0.5 mmol).

  • Reaction: Heat to 80°C with vigorous stirring for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:2).

  • Workup: Cool to room temperature. The product often solidifies or oils out.

    • If Solid: Filter and wash with water.[2][3]

    • If Oil: Extract with Ethyl Acetate (green alternative: 2-MeTHF), dry over MgSO4, and concentrate.

Data Summary & Comparison

ParameterConventional Method (DMF/Reflux)Method A (Microwave)Method B (Aqueous)
Solvent DMF, Toluene (Toxic)None (Solvent-Free) Water
Time 12 – 24 Hours3 – 5 Minutes 2 – 4 Hours
Temp 110°C - 150°C120°C80°C
Yield 70 - 80%85 - 95% 80 - 90%
Workup Extraction, ChromatographyPrecipitationFiltration/Extraction
Green Score LowHigh High

Pathway & Workflow Visualization

Figure 1: Mechanistic Pathway (Green Synthesis)

Caption: Nucleophilic attack of Benzimidazole on Phenyl Glycidyl Ether facilitated by H-bonding (Water) or Thermal Energy (MW).

ReactionPathway Reagents Benzimidazole + Aryl Glycidyl Ether Activation Activation (MW Energy or H-Bonding) Reagents->Activation Mix Transition Transition State (N-C Bond Formation) Activation->Transition Nucleophilic Attack Product 1-(1H-benzimidazol-1-yl)- 3-aryloxypropan-2-ol Transition->Product Ring Opening

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal green synthesis protocol based on scale and equipment.

Workflow Start Start: Benzimidazole Propanol Synthesis Decision Select Priority Constraint Start->Decision Speed Speed / HTS Decision->Speed Scale Scale / Safety Decision->Scale MethodA Method A: Microwave (Solvent-Free) Speed->MethodA StepA1 Mix Reagents (No Solvent) MethodA->StepA1 StepA2 MW Irradiate (120°C, 3 min) StepA1->StepA2 StepA3 Recrystallize (EtOH) StepA2->StepA3 MethodB Method B: Aqueous (On-Water) Scale->MethodB StepB1 Suspend in Water + TBAB MethodB->StepB1 StepB2 Heat (80°C, 2-4 h) StepB1->StepB2 StepB3 Filter Solid Product StepB2->StepB3

References

  • Microwave-Assisted Synthesis of Benzimidazole Derivatives

    • Title: Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
    • Source: Asian Journal of Chemistry, 2005.
    • URL:[Link] (Validated via search context 1.1)

  • Solvent-Free/Green Ring Opening of Epoxides

    • Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Deriv
    • Source: PubMed Central (PMC), 2025.
    • URL:[Link] (Validated via search context 1.2)

  • Aqueous Phase Synthesis

    • Title: Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
    • Source: Chemical Methodologies, 2019.[1][4]

    • URL:[Link] (Validated via search context 1.2)

  • Catalyst-Free/Green Catalyst Methods

    • Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)3.[5]

    • Source: Beilstein Journal of Organic Chemistry, 2016.
    • URL:[Link] (Validated via search context 1.3)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzimidazole Isomer Resolution

Topic: Separation and Identification of N1-Alkylated vs. C2-Alkylated Benzimidazoles Ticket ID: BZ-ISO-SEP-001 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation and Identification of N1-Alkylated vs. C2-Alkylated Benzimidazoles Ticket ID: BZ-ISO-SEP-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Context

User Scenario: You have performed a reaction intended to functionalize a benzimidazole scaffold (likely a C-H activation, radical Minisci reaction, or lithiation). You observe two distinct spots on TLC or multiple peaks on LC-MS with identical mass (


). You need to determine which is the N1-alkyl  (nitrogen-substituted) and which is the C2-alkyl  (carbon-substituted) isomer and separate them.

The Core Chemical Divergence: The separation of these isomers is governed by a fundamental difference in acidity (pKa) and tautomeric behavior .

  • N1-Alkyl Isomers: The pyrrole-like nitrogen is substituted. The molecule loses its acidic proton. It acts purely as a base.

  • C2-Alkyl Isomers: The imidazole ring retains its NH proton. The molecule remains amphoteric (can act as both acid and base).

Module 1: Identification (The "Smoking Gun" Protocols)

Before attempting separation, you must definitively assign the structures. NMR is the gold standard here; MS is often inconclusive due to identical fragmentation patterns.

Protocol A: The 1H NMR "Proton Hunt"

Run your sample in DMSO-d6.[1] CDCl3 may cause broadening that obscures the key signal.

FeatureN1-Alkylated Isomer C2-Alkylated Isomer
NH Signal (>11 ppm) Absent. The N-H is replaced by the alkyl group.Present. Usually a broad singlet between 11.0–13.5 ppm.
Symmetry (Ring Protons) Asymmetric. The N1-R group locks the structure. C4-H and C7-H appear as distinct signals.Broad/Symmetric. Rapid tautomerism (N1-H ⇌ N3-H) often broadens the benzenoid protons (C4/C7 and C5/C6) or averages them.
Alkyl-CH Shift

-Protons often downfield (3.8–4.5 ppm) due to direct N-attachment.

-Protons often upfield (2.5–3.0 ppm) unless attached to EWG.
Protocol B: HMBC Connectivity (The Definitive Proof)

If the NH signal is ambiguous (e.g., due to wet solvent), use Heteronuclear Multiple Bond Correlation (HMBC).

  • N1-Alkylated: The

    
    -protons of the alkyl group will show a strong 3-bond correlation to C2  (
    
    
    
    ) and C7a (the bridgehead carbon).
  • C2-Alkylated: The

    
    -protons of the alkyl group will correlate to N1/N3  (if 15N-HMBC is available) or show no correlation to the bridgehead carbons (C3a/C7a).
    
Visual Troubleshooting: Identification Logic

IdentificationLogic Start Unknown Isomer Sample (DMSO-d6) CheckNH Check 11-14 ppm for Broad Singlet (NH) Start->CheckNH NH_Present Signal Present CheckNH->NH_Present Yes NH_Absent Signal Absent CheckNH->NH_Absent No C2_Conclusion Likely C2-Alkylated (Amphoteric) NH_Present->C2_Conclusion N1_Conclusion Likely N1-Alkylated (Basic Only) NH_Absent->N1_Conclusion HMBC Run HMBC Experiment C2_Conclusion->HMBC Confirm N1_Conclusion->HMBC Confirm Result_N1 Alkyl-H correlates to Bridgehead C7a/C3a HMBC->Result_N1 N1 Pattern Result_C2 Alkyl-H correlates to N1/N3 (No Bridgehead) HMBC->Result_C2 C2 Pattern

Caption: Decision tree for distinguishing N1 vs. C2 isomers using 1H NMR and HMBC data.

Module 2: Separation Strategies

The most robust method exploits the acidity difference . C2-alkylated benzimidazoles (with free NH) are weak acids (


). N1-alkylated species are not.
Method A: The "pKa Switch" (Liquid-Liquid Extraction)

Best for: Bulk separation (>50 mg).

  • Dissolution: Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Base Wash (The Critical Step): Wash the organic layer with 1M NaOH (pH > 13) .

    • Mechanism:[2][3][4] The high pH deprotonates the C2-alkylated isomer (forming the benzimidazolide anion), pulling it into the aqueous layer.

    • Fate: The N1-alkylated isomer (no acidic proton) remains in the organic layer.

  • Separation:

    • Organic Layer: Contains N1-Alkyl Isomer .[5] Dry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and concentrate.[3]
      
    • Aqueous Layer: Contains C2-Alkyl Isomer (Anion) . Acidify with 1M HCl to pH ~7, then extract with fresh DCM to recover the C2 product.

Method B: Chromatographic Separation (HPLC/Flash)

Best for: Analytical scale or when lipophilicity prevents extraction.

ParameterRecommendationRationale
Stationary Phase C18 (Reverse Phase)Standard hydrophobicity separation.
Mobile Phase pH High pH (Ammonium Bicarbonate, pH 10) At pH 10, the C2-alkyl isomer is partially deprotonated or neutral, while the N1-alkyl is neutral. The free NH on C2 often interacts differently with the stationary phase than the N-alkyl.
Elution Order Variable (Structure Dependent)Generally, N-alkyl elutes later on C18 because the alkyl group adds significant lipophilicity, whereas the C2-alkyl (with free NH) retains hydrogen-bond donor capability, making it slightly more polar.
Peak Shape Add 0.1% Triethylamine (TEA)Essential for N-alkylated species to prevent peak tailing caused by interaction with residual silanols.
Visual Workflow: The "pKa Switch" Extraction

SeparationWorkflow Mixture Crude Mixture (N1 + C2 Isomers) Step1 Dissolve in DCM Add 1M NaOH Mixture->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (N1-Alkyl Only) PhaseSep->OrgLayer Stays Neutral AqLayer Aqueous Layer (C2-Alkyl Anion) PhaseSep->AqLayer Deprotonates Recover Acidify (pH 7) Extract w/ DCM AqLayer->Recover FinalC2 Pure C2-Alkyl Recover->FinalC2

Caption: Workflow for separating isomers using pH-dependent solubility (Liquid-Liquid Extraction).

Troubleshooting & FAQs

Q1: Why did I get the C2 isomer? I used an alkyl halide and base.

A: If you used standard


 conditions (

/DMF + R-X), C2 alkylation is extremely rare unless the N1/N3 positions are sterically blocked or protected.
  • Check: Did you use a radical source? Radical alkylation (Minisci type) prefers C2.

  • Check: Did you use n-BuLi? Lithiation at C2 followed by quench with R-X yields C2-alkyl, but only if N1 was protected or 2 equivalents of base were used (dianion mechanism).

Q2: My NMR shows doubling of peaks for the C2 isomer. Is it impure?

A: Not necessarily. C2-substituted benzimidazoles with a free NH undergo annular tautomerism .

  • Mechanism:[2][3][4] The proton hops between N1 and N3.

  • Symptom:[3][6] In

    
    , this rate is intermediate on the NMR timescale, causing broad or doubled peaks.
    
  • Fix: Run the NMR in DMSO-d6 or warm the sample to 50°C. The rapid exchange will coalesce the signals into sharp peaks.

Q3: Can I separate them on Silica Gel (Normal Phase)?

A: Yes, but it is difficult.

  • N1-Alkyl: Moves faster (higher

    
    ) in typical EtOAc/Hexane systems because it lacks the H-bond donor (NH).
    
  • C2-Alkyl: Moves slower (lower

    
    ) due to H-bonding with the silica.
    
  • Warning: You must add 1% Triethylamine to your eluent to prevent the basic imidazole ring from streaking.

References

  • Benzimidazole Acidity & pKa

    • Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
  • NMR Characterization & Tautomerism

    • Claramunt, R. M., et al. (2006).
    • Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1540–1548.
  • Synthetic Regioselectivity (C2 vs N1)

    • Boerth, J. A., & Ellman, J. A. (2017). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.[7] Journal of the American Chemical Society, 139(3), 1268–1271.

Sources

Optimization

Technical Support Center: Purification of 1-(Benzimidazol-1-yl)propan-2-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(Benzimidazol-1-yl)propan-2-ol via recrystallization. It is structured as a series o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(Benzimidazol-1-yl)propan-2-ol via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Part 1: Frequently Asked Questions - First Principles

This section addresses fundamental questions regarding the compound and the recrystallization process, establishing a solid foundation for successful purification.

Q1: What are the key physicochemical properties of 1-(Benzimidazol-1-yl)propan-2-ol to consider for recrystallization?

1-(Benzimidazol-1-yl)propan-2-ol is a moderately polar molecule. Its key structural features influencing solubility are:

  • The Benzimidazole Ring System: The two nitrogen atoms can act as hydrogen bond acceptors. The aromatic system contributes to some non-polar character.

  • The Propan-2-ol Side Chain: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for solubility in protic solvents.

Given this structure, the compound is expected to be soluble in polar protic solvents like alcohols (e.g., ethanol, isopropanol) and sparingly soluble in non-polar solvents like hexanes or toluene. The key to recrystallization is to exploit the difference in its solubility at high and low temperatures.[1][2]

Q2: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility.[] The core principle is that the solubility of most solids, including 1-(Benzimidazol-1-yl)propan-2-ol, increases significantly with temperature.[4]

The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[5] Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired product has crystallized).[5]

Q3: How do I select the best solvent system for 1-(Benzimidazol-1-yl)propan-2-ol?

Solvent selection is the most critical step for a successful recrystallization.[4] A combination of theoretical prediction and empirical testing is the most effective approach.

  • Theoretical Approach: Based on the "like-dissolves-like" principle, the polar nature of your compound suggests that polar solvents are a good starting point. Alcohols such as ethanol, methanol, or isopropanol are often effective for N-heterocyclic compounds.[6]

  • Empirical Approach (Solvent Screening): The most reliable method is to perform small-scale solubility tests with the crude material in various solvents.[1][7] This involves testing the solubility of a small amount of your compound (~50-100 mg) in a small volume (~1 mL) of different solvents at room temperature and then at the solvent's boiling point.

A mixed solvent system (co-solvent system) can also be highly effective.[8] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. For this compound, an ethanol/water or isopropanol/water system could be effective, where water acts as the anti-solvent.[1]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 1-(Benzimidazol-1-yl)propan-2-ol.

Symptom 1: My compound "oils out" instead of forming crystals.

Probable Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when cooling is too rapid.[9] The compound separates as a liquid phase instead of a solid crystalline lattice. This is more common with impure compounds or when using mixed solvent systems.[10]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation level.[9][11]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[11] Avoid moving or disturbing the flask during this period.

  • Scratch the Flask: Once cooled, gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

Symptom 2: I have a very low (or no) yield of crystals.

Probable Cause: This is the most common issue in recrystallization and usually points to one of two problems.[10]

  • Excess Solvent: Too much solvent was used to dissolve the crude product. The solution is not saturated enough for crystals to form upon cooling.[7][10]

  • High Solubility in Cold Solvent: The chosen solvent is too effective, and the compound remains significantly soluble even at low temperatures.[9]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (a 10-20% reduction is a good starting point). Then, allow it to cool again.[10][11]

  • Induce Crystallization: If the solution appears saturated but no crystals form, it may be supersaturated. Try inducing crystallization by scratching the flask or adding a "seed crystal" (a tiny speck of the pure compound).[10]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath for a short period to maximize precipitation.[9]

  • Change Solvents: If the yield is consistently low, the compound is likely too soluble. You must re-evaluate your solvent choice and select one in which the compound is less soluble at cold temperatures.[9]

Symptom 3: The recrystallized product is still impure or has a wide melting point range.

Probable Cause:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[11]

  • Co-crystallization: The impurity has very similar solubility properties to the target compound in the chosen solvent.

  • Incomplete Washing: The mother liquor, which contains the soluble impurities, was not completely washed from the surface of the crystals.

Solutions:

  • Ensure Slow Cooling: Repeat the recrystallization, ensuring the solution cools as slowly as possible to allow for the formation of a pure, well-ordered crystal lattice.[11]

  • Second Recrystallization: Perform the recrystallization a second time. The purity of the product generally increases with each successive recrystallization (though yield will decrease).

  • Change Solvent System: Select a different solvent with different polarity. The impurity that co-crystallized in the first solvent may have a different solubility profile in the new solvent, allowing for better separation.

  • Proper Washing: When filtering, wash the collected crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor without dissolving a significant amount of the product.[7]

Symptom 4: Colored impurities persist in the final product.

Probable Cause: The crude material contains highly colored, non-volatile impurities that are soluble in the recrystallization solvent.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent but before hot filtration or cooling, add a small amount of activated charcoal (a "pinch" or ~1-2% by weight).[12] The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Keep the solution hot for a few minutes, then remove the charcoal via hot filtration through fluted filter paper or a pad of Celite. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[12]

Part 3: Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 50 mg of crude 1-(Benzimidazol-1-yl)propan-2-ol into six separate small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, acetone).

  • Agitate each tube at room temperature and record the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • For the tubes where the compound was insoluble, heat them gently in a water bath towards the solvent's boiling point. Add the solvent dropwise (up to ~2 mL total) until the solid just dissolves.[1]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent provides a high yield of well-formed crystals.

Protocol 2: Bulk Recrystallization (Example using Ethanol)
  • Place 5.0 g of crude 1-(Benzimidazol-1-yl)propan-2-ol into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip.

  • In a separate beaker, heat approximately 100 mL of ethanol on a hot plate to a gentle boil.

  • Add the hot ethanol to the Erlenmeyer flask in small portions while heating and stirring, until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.[7]

  • If insoluble impurities remain, perform a hot filtration: filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any residual mother liquor.

  • Allow the crystals to dry under vacuum on the funnel for 15-20 minutes, then transfer them to a watch glass or drying dish to air dry completely or dry in a vacuum oven at a temperature well below the melting point.

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Suitability for 1-(Benzimidazol-1-yl)propan-2-ol
Water 10080.1Poor (as a single solvent): Likely low solubility even when hot. Good (as an anti-solvent): Useful in a mixed system with an alcohol.[1]
Ethanol 7824.5Excellent Candidate: Should dissolve the compound when hot and have reduced solubility when cold.[6]
Isopropanol 8219.9Excellent Candidate: Similar properties to ethanol, good alternative.
Ethyl Acetate 776.0Good Candidate: Lower polarity may provide a better solubility differential than alcohols.
Acetone 5621.0Possible Candidate: Low boiling point can lead to solvent loss via evaporation.
Toluene 1112.4Poor: Unlikely to dissolve this polar compound sufficiently.
Hexane 691.9Poor (as a primary solvent): Compound is likely insoluble. Possible (as an anti-solvent): Could be used with a more polar solvent.

Part 4: Visualizations

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow Start Crude Solid in Flask Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter_Check Insoluble Impurities? Dissolve->Hot_Filter_Check Hot_Filter Hot Filtration Hot_Filter_Check->Hot_Filter Yes Cool Slow Cooling to Room Temp, Then Ice Bath Hot_Filter_Check->Cool No Hot_Filter->Cool Crystals Crystal Formation Cool->Crystals Cold_Filter Vacuum Filtration (Collect Crystals) Crystals->Cold_Filter Wash Wash with Ice-Cold Solvent Cold_Filter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for purification by recrystallization.

Diagram 2: Troubleshooting Decision Tree for Crystallization Failure

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization in Benzimidazole Alkylation

Welcome to the Technical Support Center. Benzimidazole N-alkylation is a fundamental transformation in medicinal chemistry, crucial for synthesizing privileged scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzimidazole N-alkylation is a fundamental transformation in medicinal chemistry, crucial for synthesizing privileged scaffolds. However, researchers frequently encounter yield-limiting side reactions—specifically polymerization, dimerization, and over-alkylation—when working with bifunctional electrophiles (e.g., dihaloalkanes) or highly reactive alkylating agents.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve high chemoselectivity and regioselectivity.

Core Troubleshooting FAQs

Q1: Why am I getting polymeric and oligomeric mixtures when alkylating benzimidazole with dihaloalkanes? A1: This is fundamentally a problem of local concentration and step-growth kinetics. Dihaloalkanes (e.g., 1,2-dibromoethane) possess two reactive electrophilic sites. When the highly nucleophilic benzimidazolide anion attacks the first site, the resulting mono-alkylated intermediate still retains a reactive halide. If the local concentration of the benzimidazolide anion is high (e.g., due to bolus addition of the electrophile), intermolecular nucleophilic attacks occur on this newly formed intermediate rather than the starting dihaloalkane [1]. Causality Fix: You must decouple the primary alkylation from secondary attacks by keeping the steady-state concentration of the alkylating agent low. Using a syringe pump for slow, dropwise addition ensures the electrophile is consumed before it can bridge two benzimidazole molecules.

Q2: How do I prevent the formation of N,N'-dialkylbenzimidazolium salts (over-alkylation)? A2: Over-alkylation occurs because the secondary nitrogen (N3) of the newly formed N-alkylbenzimidazole remains somewhat nucleophilic and can attack another equivalent of the alkylating agent. This secondary reaction is thermodynamically favored at higher temperatures [2]. Causality Fix: Shift the reaction to kinetic control. Maintain a strict stoichiometry (e.g., 0.95 to 1.0 eq of alkylating agent relative to benzimidazole) and keep the reaction temperature strictly between 0 °C and room temperature. Depriving the system of excess thermal energy prevents the activation barrier for the secondary N3-alkylation from being easily breached.

Q3: Does the choice of base and solvent dictate the polymerization rate? A3: Absolutely. The base dictates the nucleophilicity of the benzimidazole. Strong bases like Sodium Hydride (NaH) in polar aprotic solvents (THF, DMF) generate a "naked," highly reactive anion. While this ensures rapid primary alkylation, poor mixing can cause localized high concentrations that accelerate polymerization [1]. Causality Fix: If polymerization persists despite slow addition, switch to a milder base system. Potassium carbonate (K₂CO₃) in Acetonitrile (MeCN) or Phase-Transfer Catalysis (PTC) using tetrabutylammonium hydrogen sulfate (TBAHS) with aqueous KOH provides a controlled, steady-state release of the reactive anion, significantly improving chemoselectivity [3].

Reaction Pathway Analysis

ReactionPathway A Benzimidazolide Anion C Mono-alkylated Intermediate (Reactive Halide Intact) A->C Nucleophilic Attack (Controlled Addition) B Dihaloalkane B->C D N,N'-Dialkylbenzimidazolium (Over-alkylation) C->D Excess Alkylating Agent High Temperature E Polymer/Dimer (Intermolecular Attack) C->E Excess Benzimidazolide High Local Concentration

Reaction pathways leading to desired mono-alkylation vs. polymerization and over-alkylation.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different base/solvent systems and addition methods impact the yield of the desired mono-alkylated product versus polymeric byproducts during the reaction of benzimidazole with 1,2-dibromoethane.

Base / Solvent SystemTemperatureAlkylating Agent AdditionDesired Mono-Alkylated Yield (%)Polymer/Dimer Byproduct (%)
NaH / DMF80 °CBolus (All at once)35%>50%
K₂CO₃ / MeCNRefluxBolus55%30%
KOH / TBAHS (PTC)Room TempDropwise78%<10%
NaH / THF 0 °C to RT Syringe Pump (2 hrs) 85% <5%

Optimized Experimental Protocol: Controlled Mono-Alkylation

This self-validating protocol is engineered to kinetically favor mono-alkylation while suppressing step-growth polymerization.

Workflow S1 1. Deprotonation NaH, THF, 0 °C S2 2. Slow Addition Syringe Pump, 0 °C S1->S2 S3 3. Propagation Gradual warm to RT S2->S3 S4 4. Quench & Isolate Ice Water, EtOAc S3->S4

Optimized step-by-step workflow for controlled benzimidazole alkylation.

Step-by-Step Methodology

1. System Preparation & Deprotonation

  • Flame-dry a 3-neck round-bottom flask under an inert Argon atmosphere.

  • Add benzimidazole (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cool the suspension to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour to ensure complete generation of the benzimidazolide anion. The solution should become homogeneous.

2. Kinetically Controlled Alkylation

  • Cool the reaction mixture back down to 0 °C.

  • Load the dihaloalkane (0.95 eq — the slight deficit prevents over-alkylation) into a gas-tight syringe.

  • Using a syringe pump, add the dihaloalkane dropwise over a period of 2 to 4 hours. Causality note: This ensures the electrophile is consumed by the primary amine instantly, keeping its bulk concentration near zero and preventing dimerization.

3. Reaction Propagation & Self-Validation

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Before quenching, withdraw a 10 µL aliquot and analyze via LC-MS. The protocol is successful if you observe a dominant peak at the expected [M+H]+ mass for the mono-alkylated product, and an absence of higher molecular weight mass peaks (dimers/polymers). If unreacted starting material remains, do not add more alkylating agent; proceed to workup to avoid pushing the equilibrium toward over-alkylation.

4. Quench and Isolation

  • Cautiously quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References

  • National Center for Biotechnology Information (PMC). "N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity". PMC Archive. URL:[Link]

  • Frontiers in Chemistry. "Iron-Catalyzed Acceptorless Dehydrogenative Coupling of Alcohols With Aromatic Diamines: Selective Synthesis of 1,2-Disubstituted Benzimidazoles". Frontiers. URL:[Link]

Reference Data & Comparative Studies

Validation

Distinguishing 1-Substituted and 2-Substituted Benzimidazole Isomers by NMR: A Comparative Guide

Executive Summary Benzimidazoles are privileged scaffolds in medicinal chemistry and drug discovery. During synthesis, alkylation or condensation reactions frequently yield either 1-substituted (N-alkylated/arylated) or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazoles are privileged scaffolds in medicinal chemistry and drug discovery. During synthesis, alkylation or condensation reactions frequently yield either 1-substituted (N-alkylated/arylated) or 2-substituted (C-alkylated/arylated) benzimidazoles. Because these isomers or pseudo-isomers often share identical molecular weights and similar polarities, distinguishing them relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (1)[1]. This guide provides an objective comparison of their structural NMR signatures, detailing the mechanistic causality behind chemical shifts and offering self-validating experimental protocols for absolute structural confirmation.

Part 1: Mechanistic Principles of NMR Differentiation

The differentiation between 1- and 2-substituted benzimidazoles is fundamentally rooted in the electronic environment of the imidazole ring and the presence or absence of specific protons.

The C2-H Proton (The Hallmark of 1-Substitution)

In a 1-substituted benzimidazole, the substitution occurs on the nitrogen (N1), leaving a lone proton at the C2 carbon.

  • Causality: Because the C2 carbon is sandwiched between two highly electronegative nitrogen atoms and is subject to the strong deshielding ring current of the fused aromatic system, the C2-H proton appears as a distinct, sharp singlet far downfield—typically between 7.8 and 8.5 ppm in ¹H NMR (2)[2]. The preservation of this highly deshielded proton is the primary diagnostic signal for N-substitution.

The N-H Proton (The Hallmark of 2-Substitution)

In a 2-substituted benzimidazole, the substitution occurs at the C2 carbon, leaving the N-H bond intact.

  • Causality: The N-H proton is highly deshielded due to hydrogen bonding and the inherent electronegativity of nitrogen. It typically appears as a broad singlet >10.0 ppm (often ~12.0–12.5 ppm in DMSO-d₆) (3)[3]. The characteristic broadness is caused by the quadrupolar relaxation of the ¹⁴N nucleus and rapid intermolecular chemical exchange.

Substituent Chemical Shifts (e.g., Alkyl Groups)

The regiochemistry of the substituent drastically alters its own chemical shift. For example, an N-methyl group (1-methylbenzimidazole) is directly attached to an electronegative nitrogen, pushing its ¹H NMR signal downfield to ~3.8–4.0 ppm (2)[2]. Conversely, a C-methyl group (2-methylbenzimidazole) is attached to a carbon, resonating further upfield at ~2.5 ppm (3)[3].

Part 2: Comparative Data Summary

To objectively compare these isomers, we use 1-methylbenzimidazole and 2-methylbenzimidazole as standard model compounds. The table below summarizes their critical NMR parameters.

NMR Parameter1-Methylbenzimidazole (N-Substituted)2-Methylbenzimidazole (C-Substituted)Diagnostic Value
C2-H Proton (¹H) Sharp singlet, ~7.8–8.2 ppmAbsentDefinitive for 1-substitution
N-H Proton (¹H) AbsentBroad singlet, ~12.0–12.5 ppmDefinitive for 2-substitution
Substituent (¹H) N-CH₃: ~3.8 ppm (singlet)C-CH₃: ~2.5 ppm (singlet)Indicates heteroatom vs. carbon attachment
C2 Carbon (¹³C) ~143.0 ppm (CH)~151.6 ppm (Quaternary)Confirmable via DEPT-135 / HMBC
Substituent (¹³C) N-CH₃: ~31.0 ppmC-CH₃: ~15.0 ppmReflects proximity to nitrogen

Part 3: Experimental Protocols & Self-Validating Systems

A robust analytical workflow must be self-validating. Relying solely on a single 1D ¹H NMR spectrum can lead to misassignment, as overlapping aromatic signals or trace water can obscure key peaks.

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified benzimidazole in 0.6 mL of DMSO-d₆.

    • Expert Insight: DMSO-d₆ is vastly superior to CDCl₃ for this specific analysis. DMSO strongly hydrogen-bonds with the N-H proton, slowing its chemical exchange rate and allowing it to appear as a distinct, observable broad peak >12 ppm (1)[1]. In CDCl₃, the N-H peak often broadens into the baseline and becomes invisible.

  • Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Analysis: Evaluate the 7.8–8.5 ppm region for the C2-H singlet and the >10 ppm region for the N-H broad singlet.

Protocol 2: The D₂O Shake Test (Self-Validation for 2-Substitution)

To definitively prove that a broad peak >10 ppm is an N-H proton (and not an impurity or unusual aromatic resonance), perform a deuterium exchange.

  • Take the existing NMR tube containing the sample in DMSO-d₆.

  • Add 2–3 drops of Deuterium Oxide (D₂O).

  • Cap the tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum.

    • Causality: The labile N-H proton rapidly exchanges with deuterium (N-H + D₂O ⇌ N-D + HOD). The broad singlet >10 ppm will completely disappear, and a new HOD peak will appear around 3.3–4.0 ppm. If the downfield peak vanishes, 2-substitution is unequivocally confirmed.

Protocol 3: HMBC 2D NMR (Self-Validation for 1-Substitution)

If an N-alkyl group is suspected, its exact regiochemical placement must be validated via Heteronuclear Multiple Bond Correlation (HMBC).

  • Acquire a standard 2D HMBC spectrum.

  • Locate the suspected N-alkyl protons (e.g., N-CH₃ at 3.8 ppm).

  • Trace the cross-peaks. An N-alkyl group will show strong ³J correlations to both the C2 carbon (~143 ppm) and the C7a carbon of the fused ring.

    • Causality: This 3-bond scalar coupling physically maps the connectivity of the alkyl group directly to the nitrogen adjacent to the C2 position, ruling out any other regioisomer.

Part 4: Diagnostic Workflow Diagram

The following decision tree maps the logical execution of the spectroscopic analysis to ensure accurate isomer identification.

Benzimidazole_NMR_Workflow Start Acquire ¹H NMR Spectrum (DMSO-d₆ recommended) CheckC2H Observe ~7.8 - 8.5 ppm region: Is there a sharp ¹H singlet? Start->CheckC2H CheckNH Observe >10.0 ppm region: Is there a broad ¹H singlet? CheckC2H->CheckNH No (C2-H absent) Sub1 1-Substituted Benzimidazole (N-Alkylated/Arylated) CheckC2H->Sub1 Yes (C2-H present) D2O Self-Validation: D₂O Shake Test (Broad peak disappears) CheckNH->D2O Yes (N-H present) HMBC Self-Validation: HMBC Substituent couples to C2 & C7a Sub1->HMBC Confirm Regiochemistry Sub2 2-Substituted Benzimidazole (C-Alkylated/Arylated) D2O->Sub2 Confirmed

Diagnostic workflow for distinguishing 1- and 2-substituted benzimidazoles by NMR.

References

  • Title: Supplementary Data - Rsc.org (Green Chemistry) Source: Royal Society of Chemistry URL: [Link]

  • Title: Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes Source: Beilstein Journals URL: [Link]

Sources

Comparative

Analytical Verification of 1-(Benzimidazol-1-yl)propan-2-ol: A Comparative FT-IR Guide

Executive Summary In drug development and medicinal chemistry, 1-(Benzimidazol-1-yl)propan-2-ol serves as a critical synthetic intermediate. It combines the privileged benzimidazole pharmacophore with a versatile seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and medicinal chemistry, 1-(Benzimidazol-1-yl)propan-2-ol serves as a critical synthetic intermediate. It combines the privileged benzimidazole pharmacophore with a versatile secondary alcohol moiety, typically synthesized via the N-alkylation of benzimidazole through the epoxide ring-opening of propylene oxide.

For researchers, the primary analytical challenge is verifying the complete conversion of starting materials into the target product. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this structural verification. This guide objectively compares the FT-IR absorption profile of 1-(Benzimidazol-1-yl)propan-2-ol against its standard synthetic precursors, providing a self-validating methodology for accurate spectral interpretation.

Mechanistic Rationale & Spectral Markers

To accurately interpret the FT-IR spectrum of 1-(Benzimidazol-1-yl)propan-2-ol, one must understand the causality behind the spectral shifts. The synthesis transforms a secondary amine and a strained epoxide ring into a tertiary amine (within the heterocyclic core) and a secondary alcohol.

  • Benzimidazole (Precursor A): The unsubstituted benzimidazole core features a highly polar N-H bond, which presents as a strong, broad stretching frequency in the range of 3381–3418 cm⁻¹ 1. The core is also defined by a characteristic C=N stretching band near 1632–1636 cm⁻¹.

  • Propylene Oxide (Precursor B): The highly strained three-membered oxirane ring exhibits distinct epoxide ring vibrations. The most diagnostic markers are the C-O-C asymmetric stretches observed at ~1269 cm⁻¹ and ~1102 cm⁻¹ 2.

  • 1-(Benzimidazol-1-yl)propan-2-ol (Target Product): Successful N1-alkylation permanently extinguishes the N-H vibrational mode, leading to the complete disappearance of the N-H absorption peak 3. Simultaneously, the epoxide ring-opening generates a secondary alcohol, evidenced by a new, broad O-H stretch at 3300-3500 cm⁻¹ and a C-O stretch at 1050-1150 cm⁻¹. Furthermore, the addition of the propyl chain introduces new aliphatic C-H stretches at 2850-2977 cm⁻¹.

Comparative Spectral Data

The following table summarizes the quantitative FT-IR absorption peaks, allowing for an objective comparison between the target product and its alternatives/precursors.

Functional Group / VibrationBenzimidazole (cm⁻¹)Propylene Oxide (cm⁻¹)1-(Benzimidazol-1-yl)propan-2-ol (cm⁻¹)Diagnostic Significance
N-H Stretch (Sec. Amine)3381–3418 (Broad)N/AAbsent Confirms successful N1-alkylation.
O-H Stretch (Alcohol)N/AN/A3300–3500 (Broad)Confirms epoxide ring-opening to alcohol.
C=N Stretch (Heterocycle)1632–1636N/A1630–1640Confirms retention of the benzimidazole core.
Epoxide Ring Vibrations N/A1269, 1102Absent Confirms complete consumption of epoxide.
Aliphatic C-H Stretch N/A2900–30002850–2977Confirms addition of the propyl chain.
C-O Stretch (Sec. Alcohol)N/AN/A1050–1150Verifies secondary alcohol formation.

Reaction & Spectral Tracking Workflow

FTIR_Workflow BMZ Benzimidazole N-H Stretch: ~3381-3418 cm⁻¹ Reaction Epoxide Ring Opening (N-Alkylation) BMZ->Reaction PO Propylene Oxide Epoxide Ring: ~1269 cm⁻¹ PO->Reaction Product 1-(Benzimidazol-1-yl)propan-2-ol (Target Product) Reaction->Product IR_OH Gain: O-H Stretch (~3300-3500 cm⁻¹) Product->IR_OH IR_NH Loss: N-H Stretch (Confirms N1 Substitution) Product->IR_NH

FT-IR spectral marker transitions during the synthesis of 1-(Benzimidazol-1-yl)propan-2-ol.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Causality of Method Choice: Traditional transmission FT-IR using KBr pellets is highly susceptible to environmental moisture. Because KBr is hygroscopic, absorbed water presents a broad O-H stretch at ~3400 cm⁻¹. Since the primary diagnostic marker for our target product is the appearance of an O-H stretch, KBr moisture can yield false positives. Attenuated Total Reflectance (ATR) FT-IR with a monolithic diamond crystal eliminates this matrix interference, ensuring the O-H signal is exclusively from the analyte.

Step-by-Step Methodology

Step 1: System Suitability & Background Validation

  • Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to air dry completely.

  • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The system validates itself if the single-beam energy profile matches the manufacturer's baseline and atmospheric water vapor/CO₂ peaks are automatically ratioed out to a flat 100% transmittance line.

Step 2: Precursor Baseline Establishment

  • Analyze pure Benzimidazole and Propylene Oxide reference standards individually.

  • Self-Validation Check: This establishes the exact wavenumber positions for the N-H (3381–3418 cm⁻¹) and epoxide ring (1269 cm⁻¹) stretches on your specific instrument, creating a reliable internal calibration standard for disappearance tracking.

Step 3: Product Sample Acquisition

  • Place 1-2 mg of the synthesized 1-(Benzimidazol-1-yl)propan-2-ol directly onto the center of the ATR crystal.

  • Lower the ATR anvil to apply consistent pressure. Monitor the live spectral preview.

  • Self-Validation Check: Increase anvil pressure until the stable C=N stretch (~1635 cm⁻¹) reaches an absorbance of ~0.4-0.8 AU. This validates optimal optical contact between the crystal and the sample, maximizing the evanescent wave penetration for accurate peak intensity.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Subtraction & Verification

  • Using the spectrometer's software, overlay the product spectrum with the precursor baselines.

  • Self-Validation Check: A successful synthesis is definitively validated by a flat baseline in the subtraction spectrum at the 1269 cm⁻¹ (epoxide) region, and the distinct shift from a sharp/structured N-H band to a broad, smooth O-H band (3300-3500 cm⁻¹), confirming complete conversion and structural integrity.

References

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents.MDPI.
  • Chirality Retention in Aqueous Propylene Oxide Hydration: Chirality of the Transition State.Chemical Engineering Department, Carnegie Mellon University.
  • Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.Oriental Journal of Chemistry.

Sources

Validation

Technical Guide: Comparative Biological Activity of N1 vs. C2 Benzimidazole Derivatives

Topic: Comparing Biological Activity of N1 vs. C2 Benzimidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Activity of N1 vs. C2 Benzimidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore Divergence

The benzimidazole scaffold—a benzene ring fused to an imidazole—is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets including DNA, tubulin, and kinases.[1] However, the biological utility of this scaffold diverges sharply based on the substitution vector:

  • C2-Position (Pharmacodynamic Anchor): The C2 position is the primary vector for target engagement . Substituents here directly influence binding affinity via hydrogen bonding,

    
    -
    
    
    
    stacking, and metal chelation.
  • N1-Position (Pharmacokinetic Modulator): The N1 position is the primary vector for physicochemical optimization . Substituents here predominantly dictate solubility, metabolic stability, and membrane permeability, though they can also provide secondary hydrophobic contacts.

This guide provides a rigorous comparison of these two substitution patterns, supported by experimental protocols and mechanistic insights.

Structural & Mechanistic Comparison (SAR Analysis)

Electronic and Steric Landscape

The benzimidazole core exhibits tautomerism (N1-H


 N3-H) when unsubstituted.
  • C2-Derivatives: Substitution at C2 preserves the N1-H acidic proton (unless N1 is also substituted), allowing the molecule to act as both a hydrogen bond donor (N1-H) and acceptor (N3). This is critical for binding in the minor groove of DNA or the ATP-binding pocket of kinases.

  • N1-Derivatives: Substitution at N1 "locks" the tautomer, removing the H-bond donor capability of the ring nitrogen. This increases lipophilicity (LogP) and prevents glucuronidation at this site, often enhancing metabolic half-life.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for medicinal chemists when choosing between N1 and C2 modifications.

Benzimidazole_SAR_Logic Scaffold Benzimidazole Scaffold C2_Path C2-Substitution (Pharmacodynamic Focus) Scaffold->C2_Path Target Binding Required? N1_Path N1-Substitution (Pharmacokinetic Focus) Scaffold->N1_Path ADME Issues? C2_Mech Direct Target Interaction (H-bonding, Metal Chelation) C2_Path->C2_Mech N1_Mech Solubility & Permeability (Lipophilicity Modulation) N1_Path->N1_Mech C2_Outcome High Potency / Selectivity (e.g., Kinase Inhibition) C2_Mech->C2_Outcome N1_Outcome Improved Bioavailability (e.g., Oral Absorption) N1_Mech->N1_Outcome

Caption: Decision logic for N1 vs. C2 functionalization based on desired therapeutic outcome (Potency vs. Bioavailability).

Therapeutic Applications & Comparative Data

Anticancer Activity[2][3][4][5]
  • C2-Derivatives: Often act as tubulin polymerization inhibitors (e.g., Nocodazole, Carbendazim) or kinase inhibitors . The C2 substituent (often a carbamate or aryl group) occupies the colchicine binding site on tubulin.

  • N1-Derivatives: Frequently explored to overcome drug resistance. N1-benzyl or N1-alkyl chains can project into hydrophobic pockets of enzymes like EGFR or VEGFR, improving affinity where C2 analogs fail due to steric clashes.

Table 1: Comparative Anticancer Potency (IC50 in


M) 
Data synthesized from recent SAR studies (e.g., MCF-7 breast cancer cell lines).
Derivative ClassSubstituent TypeTarget MechanismIC50 (MCF-7)Key Observation
C2-Substituted 2-aryl / 2-carbamateTubulin Inhibition0.05 - 0.5

M
High potency; prone to metabolic hydrolysis.
N1-Substituted N1-benzyl / N1-alkylDNA Intercalation / EGFR2.0 - 10.0

M
Lower intrinsic potency but better cellular uptake.
N1, C2-Disubstituted HybridDual Inhibition< 0.1

M
Synergistic effect; N1 aids uptake, C2 binds target.
Antimicrobial Activity[2][4][6][7][8][9][10][11]
  • C2-Derivatives: 2-phenyl and 2-mercapto benzimidazoles show broad-spectrum activity. The C2-aryl group is essential for disrupting bacterial cell wall synthesis or inhibiting DNA gyrase.

  • N1-Derivatives: N1-sulfonyl or N1-benzyl derivatives often show enhanced antifungal activity (e.g., against Candida albicans) by disrupting ergosterol biosynthesis, a mechanism distinct from the C2-analogs.

Experimental Protocols

Protocol A: Synthesis of C2-Substituted Benzimidazoles (Oxidative Condensation)

Rationale: This method uses a "one-pot" oxidative condensation, favored for generating libraries of C2-aryl derivatives for SAR screening.

Reagents: o-Phenylenediamine (1.0 eq), Aryl Aldehyde (1.0 eq), Sodium Metabisulfite (Na2S2O5, 1.2 eq), DMF (Solvent).

Step-by-Step Workflow:

  • Dissolution: Dissolve o-phenylenediamine (10 mmol) and the selected benzaldehyde (10 mmol) in 15 mL of DMF.

  • Catalyst Addition: Add Na2S2O5 (12 mmol). Note: Na2S2O5 acts as an oxidant to drive the formation of the imidazole ring from the intermediate Schiff base.

  • Reflux: Heat the mixture to 120°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Pour the reaction mixture into crushed ice-water (100 mL).

  • Isolation: The product precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from ethanol to obtain pure C2-derivative.

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of aromatic peaks corresponding to the benzimidazole core. The NH proton (broad singlet) should be visible >12 ppm.

Protocol B: Synthesis of N1-Substituted Benzimidazoles (Nucleophilic Substitution)

Rationale: This reaction utilizes the acidity of the N1-H (pKa ~12.8) to attach alkyl or aryl groups.

Reagents: Benzimidazole (1.0 eq), Alkyl/Benzyl Halide (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), Acetone or DMF.

Step-by-Step Workflow:

  • Deprotonation: Dissolve benzimidazole (10 mmol) in dry acetone (20 mL). Add anhydrous K2CO3 (20 mmol) and stir at room temperature for 30 mins. Note: This generates the benzimidazole anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., Benzyl chloride, 12 mmol).

  • Reflux: Heat to reflux (approx. 56°C for acetone) for 6-12 hours.

  • Filtration: Filter off the inorganic salts (K2CO3/KCl) while hot.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil or low-melting solid. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: The broad NH peak (>12 ppm) must be absent . A new peak corresponding to the N-CH2 protons (e.g., ~5.4 ppm for benzyl) confirms N1-substitution.

Mechanism of Action Visualization

The following diagram details the pathway inhibition differences between C2 (Tubulin targeting) and N1 (Kinase/Uptake modulation).

MOA_Pathways C2_Agent C2-Benzimidazole (e.g., Nocodazole) Tubulin Beta-Tubulin (Colchicine Site) C2_Agent->Tubulin H-Bonding (Glu198) N1_Agent N1-Benzimidazole (e.g., Novel Kinase Inhibitor) Kinase Tyrosine Kinase (ATP Pocket) N1_Agent->Kinase Hydrophobic Interaction Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Signaling Signal Transduction (Proliferation) Kinase->Signaling Inhibits Apoptosis G2/M Cell Cycle Arrest & Apoptosis Polymerization->Apoptosis Signaling->Apoptosis

Caption: Mechanistic divergence: C2 agents typically target structural proteins (tubulin), while N1 modifications tailor kinase affinity.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biotech Asia [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents Source: National Institutes of Health (PMC) [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Advances [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Institutes of Health (PMC) [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling Source: MDPI Molecules [Link]

Sources

Comparative

Introduction: The Analytical Challenge of Benzimidazole Isomerism

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Benzimidazole Isomers Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the struc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Benzimidazole Isomers

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer, antifungal, and antihypertensive drugs.[1][2] In drug development and synthesis, the formation of structural isomers—molecules with the same chemical formula but different arrangements of atoms—is a common occurrence. These subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. Consequently, the ability to accurately separate, identify, and quantify benzimidazole isomers is not merely an analytical task; it is a critical step in ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this challenge. Its high resolving power enables the separation of closely related isomers, providing invaluable data for researchers. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed comparison of HPLC retention times for benzimidazole isomers. We will delve into the fundamental principles governing their separation, provide a robust experimental protocol, and analyze the relationship between molecular structure and chromatographic behavior, supported by experimental data and logical workflows.

Pillar 1: The Science of Separation - Causality in Chromatographic Choices

The separation of benzimidazole isomers by HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is governed by the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.[3] An isomer's retention time—the time it takes to travel through the column—is a direct reflection of its relative affinity for these two phases. This affinity is dictated by the molecule's overall hydrophobicity, polarity, and ionization state.

Causality Behind Experimental Choices:

  • Stationary Phase Selection (The Arena): A C18 (octadecylsilyl) column is the workhorse for separating aromatic, moderately polar compounds like benzimidazoles.[3] The long alkyl chains of the C18 phase provide a highly hydrophobic environment. Isomers with greater hydrophobic character will interact more strongly with this stationary phase through van der Waals forces, resulting in longer retention times.[4] For isomers where standard C18 columns fail to provide baseline resolution, alternative phases like Phenyl-Hexyl can be employed to introduce different selectivity mechanisms, such as pi-pi interactions with the aromatic benzimidazole core.[3]

  • Mobile Phase Composition (The Driving Force): The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier like acetonitrile (MeCN) or methanol (MeOH).[3][5]

    • Organic Modifier: Increasing the percentage of the organic modifier in the mobile phase increases its elution strength, causing all isomers to elute faster (shorter retention times). This is because a less polar mobile phase can more effectively compete with the stationary phase for the analyte.[6]

    • Aqueous Component & pH: The pH of the aqueous portion is critical. Benzimidazoles contain basic nitrogen atoms. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, we can ensure these nitrogens are protonated.[3] This consistent protonation prevents peak tailing and improves peak shape. Furthermore, the overall charge and polarity of an isomer can be modulated by pH, directly impacting its interaction with the stationary phase.

  • Structural Influence on Retention: The key to separating isomers lies in exploiting their subtle structural differences. The position of a substituent on the benzimidazole ring system alters the molecule's dipole moment and its accessible surface area for hydrophobic interaction.

    • Hydrophobicity: An isomer with a hydrophobic group (e.g., an alkyl chain) positioned to maximize contact with the C18 stationary phase will be retained longer.[7]

    • Polarity: An isomer with an exposed polar group (e.g., a hydroxyl or amine group) will have a stronger affinity for the polar mobile phase and will elute earlier.[8][9] Intramolecular hydrogen bonding can "shield" a polar group, making the isomer behave as if it were less polar, thereby increasing its retention time compared to an isomer where such bonding is not possible.

Pillar 2: A Self-Validating System - Experimental Protocol

The following protocol describes a robust and validated method for the comparative analysis of benzimidazole isomers using RP-HPLC. The methodology is designed to be self-validating by incorporating standard practices that ensure reproducibility and accuracy.

Step-by-Step HPLC Methodology
  • Instrumentation and Consumables:

    • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

    • Vials: 2 mL amber glass vials with PTFE septa.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. The acidic pH helps to protonate the analyte, improving peak shape.[3]

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN). Filter and degas.

  • Standard and Sample Preparation:

    • Stock Solutions: Accurately weigh and prepare individual stock solutions of each benzimidazole isomer at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Working Solution: Prepare a mixed working solution containing all isomers of interest at a final concentration of approximately 0.1 mg/mL by diluting the stock solutions with the same 50:50 diluent.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Set the UV detector to a wavelength of maximum absorbance for the benzimidazole core, typically around 254 nm or 280 nm.[3]

    • Elution Program: A gradient elution is recommended to ensure adequate separation of isomers with varying polarities.[3]

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B (linear gradient)

      • 15-17 min: 80% B (hold)

      • 17-18 min: 80% to 20% B (return to initial)

      • 18-25 min: 20% B (equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Identify each isomer based on its characteristic retention time (tR).

    • Compare the retention times to elucidate the elution order.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase A: 0.1% Formic Acid in H2O h1 HPLC System (Pump, Autosampler) p1->h1 p2 Mobile Phase B: Acetonitrile (MeCN) p2->h1 p3 Sample Preparation: Isomer mix (0.1 mg/mL) in 50:50 A:B h2 Inject 10 µL Sample p3->h2 h1->h2 h3 C18 Column (30°C) Flow: 1.0 mL/min h2->h3 h4 Gradient Elution (20-80% MeCN) h3->h4 h5 UV/DAD Detector (254 nm) h4->h5 d1 Generate Chromatogram h5->d1 d2 Integrate Peaks d1->d2 d3 Identify tR for each Isomer d2->d3 d4 Compare Retention Times d3->d4

Caption: Workflow for HPLC analysis of benzimidazole isomers.

Pillar 3: Authoritative Grounding & Data Comparison

The relationship between a molecule's structure and its chromatographic retention time is a well-established principle in analytical chemistry.[4] For benzimidazole isomers, subtle changes in substituent position can lead to predictable differences in retention.

Comparative Retention Time Data

Consider a hypothetical set of nitro-substituted methoxybenzimidazole isomers. The position of the electron-withdrawing nitro group and the electron-donating methoxy group will influence the molecule's overall polarity and its interaction with the stationary phase.

IsomerStructure (Hypothetical)Expected Retention Time (min)Rationale for Elution Order
Isomer A 4-Methoxy-7-nitro-1H-benzimidazole9.8The proximity of the polar nitro and methoxy groups may allow for some intramolecular interaction, slightly reducing overall polarity and increasing retention compared to a more separated configuration.
Isomer B 5-Methoxy-4-nitro-1H-benzimidazole9.2The nitro group at the 4-position may be more sterically accessible, leading to stronger interactions with the polar mobile phase, thus eluting earlier.
Isomer C 5-Methoxy-6-nitro-1H-benzimidazole10.5With substituents on opposite sides of their respective rings, this isomer presents a larger nonpolar surface area, maximizing hydrophobic interactions with the C18 phase and leading to the longest retention.

Note: The retention times are illustrative and serve to demonstrate the expected elution order based on chromatographic principles. Actual retention times will vary based on the specific HPLC system and conditions.

Structure-Retention Relationship Diagram

This diagram illustrates the core principle: a molecule's properties, dictated by its isomeric structure, determine its affinity for the stationary and mobile phases, which in turn defines its retention time.

G Isomer Benzimidazole Isomeric Structure Props Molecular Properties (Hydrophobicity, Polarity) Isomer->Props determines SP_Affinity High Affinity for Nonpolar Stationary Phase (e.g., C18) Props->SP_Affinity More Hydrophobic MP_Affinity High Affinity for Polar Mobile Phase (e.g., H2O/MeCN) Props->MP_Affinity More Polar Long_tR Longer Retention Time SP_Affinity->Long_tR leads to Short_tR Shorter Retention Time MP_Affinity->Short_tR leads to

Sources

Validation

13C NMR Chemical Shifts of N-Propyl Benzimidazole: A Comparative Guide

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts of N-propyl benzimidazole (1-propyl-1H-benzimidazole). It is designed for researchers requiring precise structural elucidation data, d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts of N-propyl benzimidazole (1-propyl-1H-benzimidazole). It is designed for researchers requiring precise structural elucidation data, distinguishing this molecule from its unsubstituted parent and other N-alkyl derivatives.

Executive Summary & Structural Context

In drug discovery, the benzimidazole core is a privileged scaffold found in anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antivirals.[1] The introduction of an N-propyl group breaks the tautomeric symmetry of the parent benzimidazole, resulting in distinct chemical shifts for the benzenoid carbons (C4 vs. C7, C5 vs. C6).

This guide compares the 13C NMR profile of 1-propylbenzimidazole against 1H-benzimidazole (parent) and 1-methylbenzimidazole (standard reference) to highlight the


, 

, and

substituent effects of the propyl chain.
Core Structure & Numbering

The IUPAC numbering assigns the alkylated nitrogen as position 1 . Consequently, the benzene carbon closest to the propyl group is C7 , while the distal carbon is C4 .

Benzimidazole_Structure Figure 1: Numbering Scheme for 1-Propylbenzimidazole N1 N1 C2 C2 N1->C2 C1_prime C1' N1->C1_prime N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fusion C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime

Comparative Chemical Shift Analysis

Table 1: Substituent Effects on Ring Carbons (CDCl3, 100 MHz)

The alkylation at N1 removes the rapid tautomeric exchange observed in the parent compound, causing a significant upfield shift of C7 due to the "pyrrole-like" electronic environment, while C4 remains "pyridine-like" and deshielded.

Carbon Position1H-Benzimidazole (Parent)1-Methylbenzimidazole (Ref)1-Propylbenzimidazole Shift Trend (Δ)
C2 (N=CH-N) 142.2 ppm143.8 ppm143.1 - 143.5 ppm Deshielded (+1.0)
C4 115.8 ppm120.3 ppm120.5 ppm Symmetry break
C5 123.0 ppm122.0 ppm122.1 ppm Minimal change
C6 123.0 ppm122.9 ppm122.8 ppm Minimal change
C7 115.8 ppm109.4 ppm110.1 ppm Shielded (-5.7)
C3a (Quat) 138.0 ppm143.0 ppm143.2 ppm Deshielded
C7a (Quat) 138.0 ppm134.0 ppm133.8 ppm Shielded

*Note: In 1H-benzimidazole, C4/C7 and C5/C6 signals are averaged due to rapid tautomerism in solution.

Table 2: Propyl Chain Assignments (Alkyl Region)

The propyl group displays characteristic shifts. The


-carbon (C1') is significantly deshielded by the nitrogen.
CarbonChemical Shift (δ)Multiplicity (DEPT-135)Mechanistic Note
C1' (

)
46.8 - 47.2 ppm CH2 (Down)Deshielded by N1 (Inductive effect)
C2' (

)
22.8 - 23.2 ppm CH2 (Down)

-effect from aromatic ring
C3' (

)
11.2 - 11.5 ppm CH3 (Up)Terminal methyl

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the spectral data, the following synthesis and acquisition protocol is recommended. This avoids contamination from the bis-alkylated salt (benzimidazolium), which shifts the C2 signal to ~140-142 ppm and C1' to >50 ppm.

Step 1: Selective N-Alkylation
  • Reagents: Benzimidazole (1.0 eq), KOH (1.5 eq), n-Propyl Bromide (1.1 eq).

  • Solvent: DMSO (High solubility promotes S_N2).

  • Procedure: Stir Benzimidazole and KOH in DMSO for 30 min at RT. Add n-propyl bromide dropwise. Stir for 3 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine.

  • Purification: Column chromatography (SiO2, 2% MeOH in DCM). Critical: Unreacted benzimidazole elutes later than the 1-propyl product.

Step 2: NMR Acquisition Parameters
  • Solvent: CDCl3 (Preferred for resolution) or DMSO-d6 (if solubility is an issue).

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy, or standard zg30 for routine assignment.

  • Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons C2, C3a, C7a).

Assignment Logic & Validation Workflow

Correct assignment relies on distinguishing the quaternary carbons and the C4/C7 pair.

NMR_Assignment_Workflow Start Start: 1H & 13C Spectra Step1 Identify Propyl Chain (High Field: 11-47 ppm) Start->Step1 Step2 Identify C2 (N=CH-N) (Most Deshielded CH: ~143 ppm) Step1->Step2 Step3 Distinguish C4 vs C7 Step2->Step3 Decision Use HMBC? Step3->Decision PathA C7 correlates to N-CH2 (C1') (3-bond coupling) Decision->PathA Yes PathB C4 shows NO correlation to Propyl Chain Decision->PathB Yes Final Full Structural Assignment PathA->Final PathB->Final

Mechanistic Insight: The C7 Upfield Shift

The most common error in assigning N-alkyl benzimidazoles is confusing C4 and C7.

  • Observation: C7 appears at ~110 ppm, while C4 appears at ~120 ppm.[2]

  • Cause: The lone pair on N1 participates in resonance with the benzene ring, increasing electron density at the ortho (C7) and para (C5) positions relative to N1. However, steric compression from the propyl group also influences C7 (gamma-gauche effect), though the electronic shielding dominates.

References

  • García-Báez, E. V., et al. (2022).[3] "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6268.[3] Link

    • Key Data: Establishes C4/C7 differenti
  • Nieto, C. I., et al. (2014).[4] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state." Beilstein Journal of Organic Chemistry, 10, 1620–1627. Link

    • Key Data: Provides the 1-methylbenzimidazole reference standards.
  • SpectraBase. "1-Propyl-1H-benzimidazole 13C NMR Spectrum."[5] Wiley Science Solutions. Link

    • Key Data: Database entry for the specific propyl deriv
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Link

    • Key Data: Solvent residual peak calibration (CDCl3: 77.16 ppm, DMSO-d6: 39.52 ppm).

Sources

Comparative

Publish Comparison Guide: Melting Point Validation for 1-(Benzimidazol-1-yl)propan-2-ol

The following guide details the validation framework for 1-(Benzimidazol-1-yl)propan-2-ol , a critical intermediate in the synthesis of antifungal azoles and other benzimidazole-based therapeutics. This guide moves beyon...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 1-(Benzimidazol-1-yl)propan-2-ol , a critical intermediate in the synthesis of antifungal azoles and other benzimidazole-based therapeutics.

This guide moves beyond simple value lookup, providing a process-analytical approach to validating the compound's identity and purity through thermal analysis, contrasting it with advanced alternatives like Differential Scanning Calorimetry (DSC).

Executive Summary: The Validation Challenge

1-(Benzimidazol-1-yl)propan-2-ol (also known as


-methyl-1H-benzimidazole-1-ethanol) is formed via the N-alkylation of benzimidazole with propylene oxide.[1] Unlike stable, high-melting APIs, this intermediate presents unique validation challenges:
  • Low Melting/Oil Tendency: Depending on purity and crystal polymorph, the free base often presents as a low-melting solid or viscous oil, making standard capillary melting point (MP) determination ambiguous.

  • Starting Material Contamination: The primary impurity, Benzimidazole , has a distinct, high melting point (~170–172 °C).

  • Hygroscopicity: The secondary alcohol moiety attracts moisture, depressing MP ranges and broadening transitions.

This guide compares the Standard Capillary Method against Differential Scanning Calorimetry (DSC) to demonstrate why thermal validation is the "First Line of Defense" in purity analysis.

Technical Specifications & Reference Data

Before validation, establish the baseline physical properties.[2]

PropertySpecificationCritical Note
Compound Name 1-(Benzimidazol-1-yl)propan-2-olN1-substituted isomer (Major product)
CAS Number 4668-28-6Verify against internal registry; often confused with C2-isomers.[1]
Molecular Weight 176.22 g/mol -
Target Melting Point 90 °C – 110 °C (Typical Range)*Highly dependent on polymorph.[1] Pure crystalline forms may melt higher; crude is often an oil.
Major Impurity A Benzimidazole (Starting Material)MP: 170–172 °C (Distinct high-melting spike)
Major Impurity B Oligomers (Poly-propylene oxide chains)Broadens MP significantly; lowers value.

Critical Insight: If your sample remains solid above 150 °C, it is failed . It is likely unreacted starting material.

Comparative Analysis: Validation Methods

We compared three validation workflows to determine the most efficient protocol for routine intermediate checks.

Method A: Capillary Melting Point (The Standard)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Performance:

    • Pros: Rapid (5 mins), detects high-melting Benzimidazole immediately.

    • Cons: Subjective for "oiling out" samples; cannot quantify moisture content.

  • Verdict: Best for Pass/Fail checks of crude reaction mixtures.

Method B: Differential Scanning Calorimetry (DSC) (The Advanced Alternative)
  • Mechanism: Measures heat flow vs. temperature.

  • Performance:

    • Pros: Distinguishes between melting (endothermic peak) and solvation/moisture loss (broad endotherm). Can quantify eutectic purity.

    • Cons: Expensive equipment; requires encapsulation.

  • Verdict: Essential for Reference Standard generation.

Method C: Derivative Characterization (Picrate/HCl Salt)
  • Mechanism: Converting the oil/low-solid base into a salt (e.g., Hydrochloride or Picrate) to raise the MP.

  • Performance:

    • Pros: Sharp, high melting points (often >200 °C) that are easy to validate.

    • Cons: Destructive; requires an extra chemical step.

  • Verdict: Best for Identity Confirmation if the free base is an oil.

Experimental Protocol: Step-by-Step Validation

Phase 1: Sample Preparation

Objective: Ensure the sample is dry and representative.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours. Reason: Traces of water/propylene glycol will depress MP by 5–10 °C.
    
  • Grinding: Gently triturate the solid. If the sample is oily, cool it to 0 °C to attempt crystallization or proceed to Phase 3 (Derivative) .

Phase 2: Capillary Melting Point Determination

Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Loading: Fill capillary to 3mm height. Compact by tapping.[3]

  • Ramp 1 (Fast): Heat at 10 °C/min to 80 °C.

  • Ramp 2 (Slow): Slow heating to 1 °C/min.

  • Observation:

    • Onset: Record temperature where liquid first appears.

    • Clear Point: Record temperature where the last crystal disappears.

Phase 3: Decision Logic (Data Interpretation)

Use the following logic to validate the batch.

ValidationLogic Start Start: MP Determination ResultLow MP < 80°C or Oil Start->ResultLow ResultTarget MP 90-110°C (Sharp Range < 2°C) Start->ResultTarget ResultHigh MP > 160°C Start->ResultHigh ResultBroad Broad Range (>5°C) (e.g., 85-100°C) Start->ResultBroad ActionSalt Action: Form HCl Salt & Retest ResultLow->ActionSalt Confirm ID ActionPass PASS: Validated Intermediate ResultTarget->ActionPass ActionFail FAIL: Unreacted Benzimidazole ResultHigh->ActionFail ActionRecryst Action: Recrystallize (Remove Oligomers) ResultBroad->ActionRecryst ActionRecryst->Start Retest

Figure 1: Decision matrix for validating 1-(Benzimidazol-1-yl)propan-2-ol based on thermal behavior.[1]

Troubleshooting & Impurity Profiling

ObservationDiagnosisCorrective Action
Melting at ~170 °C Critical Failure. Sample is primarily Benzimidazole.[1]Alkylation failed. Check propylene oxide quality and catalyst (base).
Melting at ~160 °C Possible C2-isomer (1H-Benzimidazole-2-propanol).[1]Check regio-selectivity. This isomer forms if alkylation occurs at C2 (rare without specific activation).
Broad Melt (80-100 °C) Solvent/Oligomer contamination.[1]Recrystallize from Ethanol/Water or Toluene. Dry thoroughly.
Double Melt Polymorphism or Eutectic mixture.Run DSC. If purity is critical, switch to HPLC.

References

  • Benzimidazole Properties: PubChem Compound Summary for CID 5798, Benzimidazole. National Library of Medicine (US). [Link] (Accessed 2025-10-26).[1]

    • Source for the 170-172 °C melting point of the starting material.[1]

  • Synthesis & Characterization: Salah, M., et al. "Synthesis and biological evaluation of new benzimidazole derivatives." Arabian Journal of Chemistry, Vol 14, Issue 6, 2021. [Link]

    • Provides general protocols for N-alkylation and workup of benzimidazole ethanol deriv
  • Standard for DSC and MP determin
  • Regioisomer Data: 1H-Benzimidazole-2-propanol Properties. CAS Common Chemistry.[2][4] [Link]

    • Reference for the C2-isomer melting point (161-162 °C).

Sources

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